3-(Bromomethyl)-1,1-difluorocyclobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(bromomethyl)-1,1-difluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-3-4-1-5(7,8)2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVNVGJESLKKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697102 | |
| Record name | 3-(Bromomethyl)-1,1-difluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252934-30-7 | |
| Record name | 3-(Bromomethyl)-1,1-difluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1,1-difluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-1,1-difluorocyclobutane
Foreword: The Rising Prominence of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for enhancing pharmacological properties. The unique physicochemical characteristics imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and modulated pKa, have proven to be highly advantageous in the development of novel therapeutics. Among the various fluorinated motifs, the 1,1-difluorocyclobutane moiety has emerged as a particularly valuable scaffold. Its inherent conformational rigidity and the gem-difluoro substitution pattern serve as a bioisosteric replacement for carbonyl groups and other functionalities, often leading to improved binding affinity and metabolic profiles of drug candidates.
This technical guide provides a comprehensive overview of the synthesis and characterization of a key building block in this class: 3-(Bromomethyl)-1,1-difluorocyclobutane. This versatile intermediate, with its reactive bromomethyl handle, offers a gateway to a diverse array of more complex molecules, particularly in the realm of kinase inhibitor discovery and other targeted therapies. We will delve into a robust and reproducible synthetic pathway, explore the critical aspects of its characterization, and discuss the mechanistic rationale behind the chosen methodologies, providing researchers and drug development professionals with a practical and insightful resource.
I. Strategic Synthesis Pathway: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step sequence commencing from the commercially available 3,3-Difluorocyclobutanecarboxylic acid. This strategy involves an initial reduction of the carboxylic acid to the corresponding primary alcohol, followed by a subsequent bromination to yield the target compound. This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.
Caption: Overall synthetic workflow for this compound.
Step 1: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid to (3,3-Difluorocyclobutyl)methanol
The initial step involves the reduction of the carboxylic acid functionality. While various reducing agents can accomplish this transformation, lithium aluminum hydride (LiAlH₄) is a common and effective choice due to its high reactivity. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent.
Experimental Protocol: Reduction of 3,3-Difluorocyclobutanecarboxylic Acid
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Starting Material: 3,3-Difluorocyclobutanecarboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while cooling in an ice bath. The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude (3,3-Difluorocyclobutyl)methanol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for both safety and reaction efficiency.
-
Controlled Addition: The dropwise addition of the carboxylic acid at low temperature helps to control the initial exothermic reaction.
-
Aqueous Work-up (Fieser method): The specific sequence of adding water, aqueous NaOH, and then water is a standard and safe method for quenching LiAlH₄ reactions, resulting in the formation of easily filterable granular aluminum salts.
Step 2: Bromination of (3,3-Difluorocyclobutyl)methanol
The conversion of the primary alcohol to the corresponding bromide is a standard functional group transformation. Several reagents can be employed for this purpose, with phosphorus tribromide (PBr₃) and a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (the Appel reaction) being two of the most common and reliable methods.
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere is charged with (3,3-Difluorocyclobutyl)methanol (1.0 equivalent) dissolved in an anhydrous solvent such as diethyl ether or dichloromethane.
-
Addition of Reagent: Phosphorus tribromide (0.4 equivalents) is added dropwise to the solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: The reaction is carefully poured onto ice and extracted with diethyl ether. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography to yield the final product.
Trustworthiness and Self-Validation:
The progress of each synthetic step should be meticulously monitored by appropriate analytical techniques. The identity and purity of the intermediate alcohol and the final bromide product must be confirmed by spectroscopic methods as detailed in the following section. This analytical rigor ensures the reliability and reproducibility of the synthesis.
II. Comprehensive Characterization of this compound
Thorough analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 | d | 2H | -CH₂Br |
| ~2.8 | m | 1H | -CH- |
| ~2.5 | m | 4H | -CH₂- (cyclobutane ring) |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule. The coupling with fluorine atoms provides additional structural confirmation.
| Chemical Shift (δ) ppm | Assignment |
| ~118 (t) | CF₂ |
| ~38 | -CH₂Br |
| ~35 | -CH- |
| ~26 | -CH₂- (cyclobutane ring) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength. The values presented are typical and should be used as a reference.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. For this compound (C₅H₇BrF₂), the expected molecular weight is approximately 185.01 g/mol . The mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Technique | Expected [M]⁺ | Key Fragmentation Peaks |
| Electron Ionization (EI-MS) | m/z ~184/186 | [M-Br]⁺, [M-CH₂Br]⁺ |
III. Applications in Drug Discovery: A Versatile Building Block
The utility of this compound in drug discovery lies in its ability to serve as a versatile electrophilic building block.[1] The bromomethyl group is a good leaving group and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the facile introduction of the 1,1-difluorocyclobutane motif into more complex molecular scaffolds.
The incorporation of the 1,1-difluorocyclobutane moiety can lead to several beneficial effects on the properties of a drug candidate, including:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can prolong the half-life of a drug.
-
Modulation of Lipophilicity: The gem-difluoro group can act as a lipophilic bioisostere of a carbonyl group, influencing the overall lipophilicity of the molecule and potentially improving its membrane permeability.
-
Enhanced Binding Affinity: The rigid cyclobutane ring can lock the molecule into a specific conformation that is favorable for binding to its biological target.
While specific examples of marketed drugs containing the this compound-derived fragment are not yet prevalent, its use in the synthesis of investigational compounds, particularly in the area of kinase inhibitors, is an active area of research. The structural and electronic properties of the 1,1-difluorocyclobutane group make it an attractive component for designing potent and selective inhibitors of various protein kinases implicated in diseases such as cancer.
IV. Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The presented two-step synthetic route, starting from 3,3-Difluorocyclobutanecarboxylic acid, offers a reliable and scalable method for the preparation of this valuable building block. The comprehensive characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
V. References
-
ChemicalBook. 3,3-Difluorocyclobutanecarboxylic acid synthesis. --INVALID-LINK--
-
Google Patents. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. --INVALID-LINK--
-
ChemicalBook. 3-(bromomethyl)-1,1-difluorocyclopentane(1695914-13-6) 1 H NMR. --INVALID-LINK--
-
Synblock. CAS 1252934-30-7 | this compound. --INVALID-LINK--
-
Apollo Scientific. This compound. --INVALID-LINK--
-
Sigma-Aldrich. This compound | 1252934-30-7. --INVALID-LINK--
-
Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source.
-
Sigma-Aldrich. This compound 1252934-30-7. --INVALID-LINK--
-
PubChem. Novel derivatives of - Patent US-3235551-A. --INVALID-LINK--
-
Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane. --INVALID-LINK--
-
National Center for Biotechnology Information. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. --INVALID-LINK--
-
PubChem. 1,3-Difluorocyclobutane. --INVALID-LINK--
-
Benchchem. detailed protocol for the synthesis of 3-Bromobutan-2-ol. --INVALID-LINK--
References
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to 3-(Bromomethyl)-1,1-difluorocyclobutane: A Key Bioisostere for Modern Drug Discovery
In the landscape of modern drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the privileged fluorinated motifs, the 1,1-difluorocyclobutane ring has emerged as a particularly valuable bioisostere.[1][2] It serves as a rigid, metabolically robust, and polar substitute for more common groups like gem-dimethyl or carbonyl functions. Its application in approved therapeutics, such as the IDH1 inhibitor Ivosidenib, underscores its importance in overcoming metabolic liabilities while maintaining or enhancing pharmacological potency.[2]
This guide provides a comprehensive technical overview of This compound (CAS: 1252934-30-7), a versatile building block designed to introduce the difluorocyclobutane moiety into target molecules. As a bifunctional reagent, it combines the advantageous physicochemical properties of the difluorocyclobutane core with the reactive potential of a primary alkyl bromide. This unique combination makes it an indispensable tool for researchers and scientists in pharmaceutical development and material science, enabling the exploration of novel chemical space.
Physicochemical and Structural Properties
The compound's utility is directly linked to its distinct physical and chemical characteristics. The gem-difluoro substitution significantly impacts the electronic nature of the cyclobutane ring, while the bromomethyl group provides a reliable handle for synthetic elaboration.
Data Summary
| Property | Value | Source(s) |
| CAS Number | 1252934-30-7 | [3][4] |
| Molecular Formula | C₅H₇BrF₂ | [3][4] |
| Molecular Weight | 185.01 g/mol | [3][4] |
| Physical Form | Reported as both solid and liquid; may vary with purity and temperature. | [3] |
| Boiling Point | ~145.7 °C (at 760 mmHg) | [4] |
| SMILES | FC1(F)CC(CBr)C1 | [3] |
| InChI Key | CAVNVGJESLKKME-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
While specific, peer-reviewed synthesis protocols for this compound are not extensively published, a plausible manufacturing route can be constructed based on established methodologies for related fluorinated cyclobutanes and alkyl halides. The following represents a logical, multi-step approach starting from a commercially available precursor.
Proposed Synthetic Pathway
The synthesis logically begins with the gem-difluorination of a cyclobutanone precursor, followed by functional group manipulations to introduce the bromomethyl moiety.
Caption: Proposed synthetic route to this compound.
Representative Experimental Protocol
Step 3: Bromination of (1,1-Difluorocyclobutan-3-yl)methanol
This protocol is an adapted procedure based on standard alcohol-to-bromide conversions (e.g., Appel reaction) and should be optimized for specific laboratory conditions.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add triphenylphosphine (1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add carbon tetrabromide (1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn from colorless to a yellow-orange hue.
-
Substrate Introduction: Dissolve (1,1-Difluorocyclobutan-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue, containing the product and triphenylphosphine oxide, is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Causality Behind Choices:
-
Appel Reaction Conditions (CBr₄/PPh₃): This method is chosen for its mild conditions, which are well-suited for substrates that might be sensitive to harsher acidic brominating agents like HBr or PBr₃. This prevents potential rearrangement or degradation of the strained cyclobutane ring.
-
Anhydrous Conditions: The reagents are moisture-sensitive. Water would consume the phosphonium intermediate, quenching the reaction and reducing the yield.
-
Controlled Temperature: The initial cooling to 0 °C is critical to manage the exothermic reaction between PPh₃ and CBr₄ and to prevent side reactions.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. As a primary alkyl halide, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2).
Caption: Key nucleophilic substitution reactions.
Core Applications in Drug Discovery:
-
Linker Chemistry: The bromomethyl group allows for the covalent attachment of the difluorocyclobutane scaffold to various pharmacophores. This is particularly useful in structure-activity relationship (SAR) studies where the introduction of this motif can enhance metabolic stability.[1][2]
-
Synthesis of Novel Amines: Reaction with primary or secondary amines yields novel difluorocyclobutylmethylamines, a common structural feature in bioactive molecules.
-
Formation of Ethers and Thioethers: Williamson ether synthesis with phenols or alcohols provides access to compounds where the difluorocyclobutane group is linked via an oxygen atom, modulating properties like solubility and hydrogen bonding capacity.
Expected Analytical Characteristics
-
¹H NMR: The proton spectrum would be complex due to fluorine-proton coupling.
-
-CH₂Br protons: Expected to appear as a doublet of triplets, coupled to the adjacent methine proton and the two geminal fluorine atoms.
-
Ring protons: Would show complex multiplet patterns due to geminal, vicinal, and long-range H-F couplings.
-
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent. They would appear as a single resonance.
-
¹³C NMR:
-
CF₂ carbon: Would appear as a characteristic triplet due to one-bond C-F coupling, typically in the range of 115-125 ppm.
-
CH₂Br carbon: Expected around 30-40 ppm.
-
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of Br• and subsequent ring opening.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its reactivity and potential hazards.
GHS Hazard Information
-
Pictogram: GHS07 (Harmful)[4]
-
Signal Word: Warning [4]
-
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
Recommended storage temperatures range from room temperature to 2-8 °C for long-term stability.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.
Conclusion
This compound is more than a simple alkylating agent; it is a strategically designed building block that provides a gateway to novel, metabolically robust chemical entities. Its value lies in its ability to introduce the proven difluorocyclobutane bioisostere into complex molecules with relative ease. For researchers in drug discovery and materials science, understanding its properties, reactivity, and handling is key to unlocking its full potential in the development of next-generation therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1252934-30-7 [sigmaaldrich.com]
- 4. CAS 1252934-30-7 | this compound - Synblock [synblock.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. rsc.org [rsc.org]
Spectroscopic Characterization of 3-(Bromomethyl)-1,1-difluorocyclobutane: A Technical Guide
Introduction
3-(Bromomethyl)-1,1-difluorocyclobutane (CAS No. 1252934-30-7) is a valuable building block in medicinal chemistry and materials science.[1][2] The unique combination of a strained, rigid cyclobutane core, geminal fluorine atoms, and a reactive bromomethyl group makes it an attractive scaffold for the synthesis of novel compounds with tailored properties. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the bromomethyl handle allows for a variety of chemical transformations.[2]
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
References
An In-depth Technical Guide to 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS Number: 1252934-30-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-1,1-difluorocyclobutane is a halogenated aliphatic cyclobutane that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a gem-difluorinated cyclobutane ring coupled with a reactive bromomethyl group, makes it an attractive component for the design of novel therapeutic agents and functional materials. The presence of the difluorocyclobutane moiety can significantly influence the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties and safety data for this compound, intended to inform and assist researchers and drug development professionals in its safe handling and effective utilization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1252934-30-7 | [1][2][3] |
| Molecular Formula | C₅H₇BrF₂ | [1][2][3] |
| Molecular Weight | 185.01 g/mol | [1][2][3] |
| Appearance | Colorless liquid or solid | [4] |
| Boiling Point | 145.7 ± 10.0 °C (Predicted) | [1] |
| Density | 1.57 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | No data available | [5] |
| InChI Key | CAVNVGJESLKKME-UHFFFAOYSA-N | |
| SMILES | C1C(CC1(F)F)CBr |
Synthesis and Reactivity
The reactivity of this compound is primarily dictated by the presence of the bromomethyl group. This functional group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[4] This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of the difluorocyclobutane moiety into a wide range of molecular scaffolds.
Caption: Generalized nucleophilic substitution reaction of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorinated motifs, such as the gem-difluorocycloalkane group, is a well-established strategy in modern drug design. The fluorine atoms can modulate a molecule's electronic properties, pKa, and conformational preferences, which in turn can lead to improved pharmacokinetic and pharmacodynamic profiles. The difluorocyclobutane unit, in particular, is of interest as a bioisosteric replacement for other chemical groups, potentially enhancing metabolic stability and cell membrane permeability.[6]
This compound serves as a key intermediate for the synthesis of these more complex, biologically active molecules.[7] Its utility lies in its ability to introduce the desirable difluorocyclobutane scaffold into drug candidates targeting a variety of diseases.
Safety Data
A thorough understanding of the safety profile of this compound is essential for its safe handling in a laboratory setting. The following sections detail the known hazards, precautionary measures, and first-aid recommendations.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Serious eye irritation: Category 2[5]
-
Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[1][5]
Hazard Statements:
-
H319: Causes serious eye irritation.[5]
Precautionary Measures and Safe Handling
The following precautionary statements should be strictly adhered to when handling this compound:
Prevention:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][5]
-
P240: Ground and bond container and receiving equipment.[1][5]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][5]
-
P243: Take action to prevent static discharges.[5]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
-
P264: Wash hands thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P319: Get medical help if you feel unwell.[5]
-
P332 + P317: If skin irritation occurs: Get medical help.[5]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[5]
-
P370 + P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5]
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[5]
-
P405: Store locked up.[5]
Disposal:
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]
Toxicological Information
It is important to note that quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, are not available for this compound.[5] The hazard assessment is based on the GHS classification derived from available data and expert judgment. The absence of specific toxicity data underscores the need for cautious handling and the implementation of robust safety protocols.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken:
-
If inhaled: Move the victim to fresh air.[5]
-
Following skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.[5]
-
Following eye contact: Rinse with pure water for at least 15 minutes.[5]
-
Following ingestion: Rinse mouth with water.[5]
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Experimental Protocols: Safe Handling Workflow
The following diagram outlines a recommended workflow for the safe handling of this compound in a research laboratory.
Caption: A workflow for the safe handling of this compound.
Stability and Reactivity
Currently, there is limited specific data available regarding the chemical stability, reactivity, and hazardous decomposition products of this compound. Safety data sheets generally indicate that the compound is stable under normal conditions and that information on incompatible materials and hazardous decomposition products is not available.[5] However, based on its chemical structure, it is prudent to avoid strong oxidizing agents, strong bases, and excessive heat.
Conclusion
This compound is a valuable and reactive building block with significant potential in the field of drug discovery and organic synthesis. Its difluorinated cyclobutane structure offers a means to enhance the developability of novel chemical entities. While a comprehensive toxicological profile is not yet established, the available safety data indicates that it should be handled with care, adhering to the GHS classifications and recommended safety protocols. Researchers and drug development professionals are encouraged to consult the latest safety data sheets and exercise caution when working with this compound to ensure a safe and productive research environment.
References
The Emergence of Difluorocyclobutanes: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and biological properties. Among the diverse array of fluorinated motifs, the difluorocyclobutane ring system has emerged as a particularly valuable building block. Its unique conformational constraints and the electronic influence of the gem-dinal difluoro group can impart significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel difluorocyclobutane building blocks, with a focus on the underlying mechanistic principles and practical experimental protocols.
The Strategic Advantage of the Difluorocyclobutane Motif in Drug Discovery
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. The gem-difluoro moiety, in particular, serves as a lipophilic bioisostere for carbonyl groups and other polar functionalities, while also being capable of participating in favorable noncovalent interactions with biological targets.[2][3] The cyclobutane ring, a strained yet stable four-membered carbocycle, imposes a defined three-dimensional geometry on the molecule, which can be crucial for optimizing interactions with protein binding pockets.[4] This combination of properties has led to the successful incorporation of fluorinated cyclobutanes in FDA-approved drugs such as Ivosidenib, an anti-cancer medication.[5][6]
The synthesis of these valuable building blocks, however, presents unique challenges. The inherent ring strain of the cyclobutane core and the electronic effects of the fluorine atoms necessitate the development of specialized synthetic methodologies. This guide will delve into the key strategies that have been successfully employed to access a diverse range of difluorocyclobutane derivatives.
Key Synthetic Strategies for Accessing Difluorocyclobutane Building Blocks
The synthesis of difluorocyclobutanes has evolved significantly, with several robust methods now available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern and the available starting materials.
Functionalization of 3,3-Difluorocyclobutanone via Organolanthanum Reagents
A significant breakthrough in the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes involves the use of organolanthanum reagents for the nucleophilic addition to commercially available 3,3-difluorocyclobutanone.[2][7] Traditional organometallic reagents like organolithiums or Grignards often lead to undesired elimination of HF due to their high basicity.[2][7] Organolanthanum reagents, with their lower basicity, effectively suppress this side reaction, enabling the efficient formation of gem-difluorocyclobutanol derivatives.[5][7] These alcohol intermediates can then be further functionalized through the generation of carbocation or radical intermediates.[2][7]
Mechanism and Rationale: The success of this method hinges on the controlled nucleophilicity and reduced basicity of the organolanthanum species. The lanthanum cation coordinates to the carbonyl oxygen, activating it towards nucleophilic attack without promoting enolization and subsequent elimination. This allows for the addition of a wide range of carbon nucleophiles, including aryl, alkynyl, and sp³-hybridized groups.[2][7]
Experimental Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol [7]
-
Preparation of the Organolanthanum Reagent: To a solution of the aryl bromide (1.2 equiv.) in dry THF at -78 °C is added n-butyllithium (1.1 equiv.) dropwise. After stirring for 30 minutes, a solution of LaCl₃·2LiCl (1.3 equiv.) in THF is added, and the mixture is stirred for another 2 hours at -78 °C.
-
Nucleophilic Addition: 3,3-Difluorocyclobutanone (1.0 equiv.) is added to the freshly prepared organolanthanum reagent at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.
Deoxofluorination of Cyclobutanone Precursors
An alternative and widely applicable strategy for the synthesis of gem-difluorocyclobutanes is the deoxofluorination of a corresponding cyclobutanone.[8][9] This method is particularly useful for accessing 2,2-difluorocyclobutyl-substituted building blocks, which are not directly accessible from 3,3-difluorocyclobutanone.[8][10]
Mechanism and Rationale: Deoxofluorinating agents, such as diethylaminosulfur trifluoride (DAST) or its analogues (e.g., Morph-DAST), react with the ketone to form a fluorosulfurane intermediate.[11] Subsequent nucleophilic attack by fluoride and elimination of sulfur dioxide and an amine byproduct generates the gem-difluoro moiety. The choice of fluorinating agent and reaction conditions is crucial to avoid side reactions and ensure high yields.
Experimental Protocol: Synthesis of 2,2-Difluorocyclobutane Derivatives [8]
-
Substrate Preparation: An O-protected 2-(hydroxymethyl)cyclobutanone is prepared from commercially available starting materials.
-
Deoxofluorination: To a solution of the cyclobutanone (1.0 equiv.) in dichloromethane at -78 °C is added Morph-DAST (1.5 equiv.) dropwise.[11] The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is carefully quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the 2,2-difluorocyclobutane derivative.
Photochemical Approaches to Difluoromethyl Cyclobutanes
Recent advancements have introduced novel photochemical methods for the synthesis of difluoromethylated cyclobutanes.[12] These methods often leverage green chemistry principles, utilizing visible light as a renewable energy source.[12] One such approach involves the selective difluoromethylation or bromo-difluoromethylation of bicyclobutanes.[12]
Mechanism and Rationale: This photochemical protocol proceeds via a radical mechanism. Visible light irradiation of a suitable difluoromethyl radical precursor in the presence of a bicyclobutane initiates the reaction. The regioselectivity is controlled by the solvent and the nature of the radical precursor.[12] This method offers a direct and atom-economical route to functionalized difluoromethyl cyclobutanes, avoiding the need for pre-functionalized cyclobutanones.[12]
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of a fluorinated alkene with another alkene is a fundamental and powerful strategy for constructing the cyclobutane ring.[13][14][15] This approach can be promoted by thermal or photochemical conditions and offers a direct route to a variety of substituted difluorocyclobutanes.[13]
Mechanism and Rationale: The mechanism of [2+2] cycloadditions can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions. Photochemical [2+2] cycloadditions often proceed through a triplet excited state, leading to a diradical intermediate that then closes to form the cyclobutane ring.[15] The regioselectivity of the cycloaddition can be a challenge, often yielding a mixture of isomers.[13]
Illustrative Example: [2+2] Cycloaddition of 1,1-Difluoroethene
A potential route to a chloro-difluoro-cyclobutane derivative involves the [2+2] cycloaddition of 1,1-difluoroethene with chloroethene. This reaction would likely yield a mixture of 1-chloro-3,3-difluorocyclobutane and 2-chloro-1,1-difluorocyclobutane.[13]
Data Summary and Physicochemical Properties
The physicochemical properties of difluorocyclobutane building blocks are of paramount importance for their application in drug discovery. Parameters such as pKa and logP are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
| Compound | pKa | logP | Reference |
| 2,2-Difluorocyclobutaneamine | Not determined due to instability | - | [10] |
| 2,2-Difluorocyclobutanecarboxylic acid | 4.79 (in D₂O) | - | [10][16] |
| 3,3-Difluorocyclobutaneamine | - | - | [8] |
| 3,3-Difluorocyclobutanecarboxylic acid | - | - | [1] |
Note: The table presents a selection of available data. For a comprehensive understanding, refer to the cited literature.
Visualization of Key Synthetic Pathways
Visualizing the reaction pathways and experimental workflows can greatly enhance the understanding of these complex synthetic transformations.
Caption: Synthesis of 1-Aryl-3,3-difluorocyclobutanol via an organolanthanum reagent.
Caption: General workflow for deoxofluorination of a cyclobutanone.
Conclusion and Future Outlook
The discovery and development of novel synthetic routes to difluorocyclobutane building blocks have significantly expanded the toolbox of medicinal chemists. The methods described in this guide, from the use of specialized organometallic reagents to innovative photochemical transformations, provide access to a wide array of previously inaccessible structures. As our understanding of the unique properties conferred by the difluorocyclobutane motif continues to grow, we can anticipate the development of even more efficient and selective synthetic methodologies. The continued exploration of this valuable scaffold holds great promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Solubility Profile of 3-(Bromomethyl)-1,1-difluorocyclobutane in Organic Solvents
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS No. 1252934-30-7), a crucial building block in medicinal chemistry and organic synthesis.[1][2] We delve into the physicochemical properties of the molecule to establish a theoretical solubility framework based on the "like dissolves like" principle.[3][4] This guide presents a predicted solubility profile across a range of common organic solvents, from polar protic to nonpolar. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to quantitatively and qualitatively determine solubility in their own laboratory settings. Safety protocols, data interpretation, and visual workflow diagrams are included to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Solubility Profile
This compound is a fluorinated aliphatic hydrocarbon of increasing interest in the pharmaceutical and agrochemical industries.[1][5] Its rigid cyclobutane scaffold and the presence of gem-difluoro and bromomethyl groups make it a valuable intermediate for synthesizing complex molecules with tailored properties.[1][6] The fluorine atoms, in particular, can enhance metabolic stability and lipophilicity, which are highly desirable traits in modern drug design.[1]
The success of any synthetic reaction hinges on the ability of reactants to interact in a uniform phase. Therefore, understanding the solubility of this key building block is not merely academic; it is a fundamental prerequisite for reaction design, solvent selection, purification processes (such as crystallization and chromatography), and formulation development. This guide serves to elucidate the solubility behavior of this compound, empowering researchers to make informed decisions that save time, conserve materials, and improve experimental outcomes. The core principle that structure dictates function is central to predicting and understanding these solubility properties.
Physicochemical Properties of this compound
To predict how a solute will behave in a solvent, we must first understand its intrinsic molecular properties.
| Property | Value | Source |
| CAS Number | 1252934-30-7 | [7] |
| Molecular Formula | C₅H₇BrF₂ | [8][7] |
| Molecular Weight | 185.01 g/mol | [6][8][7] |
| Boiling Point | 145.7 ± 10.0 °C at 760 mmHg | [6][9] |
| Appearance | Reported as both a solid and a colorless liquid. This may depend on purity and ambient temperature. | [10] |
| Storage | 2-8°C, in a tightly sealed container, protected from light. | [2][6][9] |
Structural Analysis and Polarity:
The solubility of this compound is governed by the interplay of its different structural components:
-
Nonpolar Component: The cyclobutane carbon skeleton is fundamentally nonpolar.
-
Polar Components: The high electronegativity of the two fluorine atoms and the bromine atom creates significant bond dipoles (C-F and C-Br). The asymmetrical arrangement of these atoms on the cyclobutane ring results in a net molecular dipole moment, rendering the molecule polar.
-
Hydrogen Bonding: The molecule lacks hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen). Therefore, it cannot act as a hydrogen bond donor. The fluorine atoms can act as weak hydrogen bond acceptors.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[4][12]
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane / Heptane | Nonpolar | Sparingly Soluble to Insoluble | The molecule's polarity is too high for significant interaction with purely nonpolar alkanes. |
| Toluene | Nonpolar (Aromatic) | Soluble | The polarizability of the aromatic ring allows for favorable interactions with the polar solute. |
| Diethyl Ether | Slightly Polar | Soluble | The polarity is well-matched, and the ether can act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | Moderately Polar Aprotic | Highly Soluble | Polarity is very similar, leading to strong dipole-dipole interactions. |
| Acetone | Polar Aprotic | Highly Soluble | The strong dipole of the carbonyl group interacts favorably with the polar C-F and C-Br bonds. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | A good polar match, facilitating dissolution. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Soluble | The very high polarity of DMSO should be sufficient to dissolve the compound effectively. |
| Ethanol / Methanol | Polar Protic | Moderately Soluble | The solvent's hydrogen bonding network is strong. While some dissolution will occur due to polarity, the solute cannot fully participate in this network, limiting solubility. |
| Water | Highly Polar Protic | Insoluble | The molecule's inability to hydrogen bond effectively and its hydrocarbon character prevent it from dissolving in the highly structured water network.[11] |
Experimental Protocol for Solubility Determination
This protocol provides a reliable, step-by-step method for determining the solubility of this compound. It is a self-validating system based on visual confirmation.
Objective: To determine the approximate solubility of the title compound in a given solvent at room temperature, expressed in mg/mL.
Materials & Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials (e.g., 4 mL) with screw caps
-
Calibrated positive displacement pipettes or microliter syringes
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate gloves (refer to SDS).[13]
Workflow Diagram:
Caption: Workflow for determining compound solubility.
Step-by-Step Procedure:
-
Preparation: Tare a clean, dry glass vial on an analytical balance. Carefully add approximately 10 mg of this compound. Record the exact mass.
-
Initial Solvent Addition: Add 0.1 mL (100 µL) of the test solvent to the vial. This creates an initial test concentration of ~100 mg/mL.
-
Mixing: Securely cap the vial and vortex vigorously for 60 seconds. Allow the vial to stand for another 60 seconds.
-
Observation 1: Carefully observe the solution against a well-lit background. Look for any undissolved solid particles or, if the compound is a liquid, separate liquid phases (immiscibility).[3]
-
Decision Point 1:
-
If completely dissolved: The compound is soluble at ≥100 mg/mL. The experiment for this solvent is complete. Record the result.
-
If not completely dissolved: Proceed to the next step.
-
-
Titration: Add another 0.1 mL of solvent to the vial (for a total volume of 0.2 mL), bringing the concentration to ~50 mg/mL.
-
Re-mixing and Observation 2: Repeat Step 3 (vortexing) and Step 4 (observation).
-
Decision Point 2:
-
If completely dissolved: The compound is soluble at ~50 mg/mL. Record the result.
-
If not completely dissolved: You can continue adding solvent in known increments to find a more precise solubility or classify the compound as "sparingly soluble" or "insoluble" at 50 mg/mL.
-
This titration method allows for a semi-quantitative assessment of solubility in a range of solvents quickly and efficiently.[14][15]
Logical Framework: Polarity and Interactions
The underlying principle of solubility is that the energy gained from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.
Caption: "Like Dissolves Like" principle for the target compound.
Safety and Handling
This compound is a chemical intermediate that requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves when handling this compound.[13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Prevent contact with skin and eyes.
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[2][6]
Conclusion
This compound is a moderately polar molecule. Its solubility is predicted to be highest in moderately polar aprotic solvents such as dichloromethane and acetone, and lowest in highly polar protic solvents like water and nonpolar solvents like hexane. This technical guide provides both a theoretical framework for understanding these properties and a practical, robust protocol for their experimental verification. By leveraging this information, researchers in drug discovery and chemical synthesis can optimize their experimental designs, leading to more efficient and successful scientific outcomes.
References
- 1. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 2. watson-int.com [watson-int.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. CAS 1252934-30-7 | this compound - Synblock [synblock.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 1252934-30-7 [sigmaaldrich.com]
- 10. This compound 1252934-30-7 [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
electron distribution and bond properties of halogenated cyclobutanes
An In-depth Technical Guide to the Electron Distribution and Bond Properties of Halogenated Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated cyclobutanes represent a unique class of strained cyclic systems where the inherent structural and electronic properties of the four-membered ring are profoundly modulated by the presence of one or more halogen substituents. This technical guide provides a comprehensive analysis of the interplay between the puckered cyclobutane framework and the diverse electronic and steric effects of halogens (F, Cl, Br, I). We delve into the critical aspects of conformational equilibrium, detailing the preference of halogens for equatorial or axial positions as a function of their size and electronegativity. The guide elucidates how these substitutions alter the electron density distribution within the carbocyclic frame through inductive effects and hyperconjugative interactions. Advanced experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) coupled with Natural Bond Orbital (NBO) analysis, are presented as indispensable tools for characterizing these molecules. Detailed protocols for these techniques are provided, offering a practical framework for researchers. By synthesizing foundational principles with advanced analytical insights, this document serves as an essential resource for professionals seeking to understand, predict, and manipulate the properties of halogenated cyclobutanes for applications in medicinal chemistry and materials science.
Introduction: The Significance of a Strained Scaffold
The cyclobutane moiety, an enduring motif in organic chemistry, is increasingly recognized for its utility in drug discovery as a bioisosteric replacement for more common functionalities like gem-dimethyl groups or aromatic rings.[1] Its strained, non-planar structure imparts a defined three-dimensional geometry that can enforce specific pharmacophoric presentations, enhancing binding affinity and metabolic stability.[2] The introduction of halogens onto this scaffold provides a powerful tool for fine-tuning a molecule's physicochemical properties, including lipophilicity, acidity (pKa), and metabolic fate.[3][4]
However, the true impact of halogenation extends deep into the molecule's electronic structure. The interplay between the inherent ring strain of cyclobutane—a combination of angle strain from compressed C-C-C bonds and torsional strain from eclipsing C-H bonds—and the potent electronic effects of the halogen substituent creates a complex system governed by subtle stereoelectronic forces.[5] Understanding this interplay is paramount for the rational design of novel chemical entities. This guide moves beyond a cursory overview to provide a detailed, mechanistic exploration of the electron distribution and bond properties that define these fascinating molecules.
The Cyclobutane Ring: A Foundation of Strain and Fluxionality
Unlike the planar representation often used in sketches, the cyclobutane ring is not flat. A planar conformation would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds.[6] To alleviate this, the ring adopts a puckered or "butterfly" conformation.[7] This puckering is characterized by a dihedral angle (θ) of approximately 29-30° and results in two distinct substituent positions on each carbon: axial (pointing more perpendicular to the ring's average plane) and equatorial (pointing more outwards from the ring's perimeter).
This puckered structure is not static. The ring undergoes a rapid inversion process, akin to a butterfly flapping its wings, which interconverts the axial and equatorial positions. The energy barrier for this inversion in unsubstituted cyclobutane is very low, approximately 1.4 kcal/mol (482 cm⁻¹), allowing for rapid equilibration at room temperature.[8] The introduction of substituents, particularly halogens, breaks the symmetry of this potential energy surface, leading to a distinct energy difference between the axial and equatorial conformers.
Diagram 1. Conformational equilibrium of a monosubstituted cyclobutane, showing the interconversion between the axial and equatorial conformers via ring inversion.
The Influence of Halogenation: A Tug-of-War Between Size and Electronics
The conformational preference of a halogen substituent is dictated by a delicate balance of competing steric and electronic effects.
Steric Effects: The Dominance of Size
Steric strain, or van der Waals repulsion, arises from non-bonded interactions between atoms. In a monosubstituted cyclobutane, an axial substituent experiences more significant steric clashes with the two other axial hydrogens on the same face of the ring (1,3-diaxial interactions). Consequently, bulkier substituents will more strongly favor the less sterically hindered equatorial position to minimize these repulsive forces.
This effect follows a clear trend with halogen size: I > Br > Cl > F
For the larger halogens (Cl, Br, and I), steric hindrance is the dominant factor, and the equatorial conformer is significantly more stable than the axial conformer. For fluorine, which is only slightly larger than hydrogen, steric effects are much less pronounced, allowing more subtle electronic effects to play a decisive role in the conformational equilibrium.
Inductive and Stereoelectronic Effects on Electron Distribution
Halogens are more electronegative than carbon, leading to a polarization of the C-X bond and a net withdrawal of electron density from the cyclobutane ring. This is known as the inductive effect (-I) . The magnitude of this effect correlates with electronegativity: F > Cl > Br > I
This electron withdrawal has a cascading effect on the properties of adjacent bonds. However, a more nuanced understanding requires the consideration of stereoelectronic effects , which are stabilizing interactions involving the overlap of orbitals that depend on the molecule's specific 3D geometry. The most critical of these in halogenated cyclobutanes is hyperconjugation .
Hyperconjugation is the donation of electron density from a filled bonding orbital (a donor, σ) or a lone pair (n) into an adjacent empty anti-bonding orbital (an acceptor, σ*). In halogenated cyclobutanes, two key hyperconjugative interactions are at play:
-
n → σ (Lone Pair Donation):* The lone pairs of the halogen (n) can donate electron density into the anti-bonding orbitals of adjacent C-C bonds (σ*C-C). This interaction is stabilizing.
-
σ → σ (Bond Donation):* Filled C-H or C-C bonding orbitals can donate electron density into the low-lying, electron-accepting C-X anti-bonding orbital (σ*C-X). This interaction is also highly stabilizing and is particularly important for electronegative substituents.
The efficacy of these orbital overlaps is highly dependent on the dihedral angle between the donor and acceptor orbitals. A periplanar alignment (syn- or anti-, 0° or 180°) provides the most effective overlap. NBO analysis reveals that these hyperconjugative interactions are a primary driver of conformational preference and significantly modulate the electron density across the ring.[9] For instance, the stabilization gained from σC–H → σ*C–X interactions can sometimes counteract steric repulsions, influencing the puckering angle and the axial/equatorial energy difference.[10][11]
Quantitative Analysis of Bond Properties
Halogenation directly impacts the geometric parameters of the cyclobutane ring. The electron-withdrawing nature of the halogen and the stereoelectronic interactions described above can alter C-C and C-H bond lengths and the degree of ring puckering.
Table 1: Computed Geometric Parameters for Monosubstituted Halocyclobutanes (Data derived from DFT B3LYP/6-311++G(d,p) calculations as reported by Edim et al.[9])
| Parameter | Conformer | Fluorocyclobutane | Chlorocyclobutane | Bromocyclobutane |
| C-X Bond Length (Å) | Axial | 1.411 | 1.831 | 1.986 |
| Equatorial | 1.401 | 1.821 | 1.977 | |
| Cα-Cβ Bond Length (Å) | Axial | 1.542 | 1.540 | 1.539 |
| Equatorial | 1.540 | 1.538 | 1.537 | |
| Cβ-Cγ Bond Length (Å) | Axial | 1.551 | 1.551 | 1.551 |
| Equatorial | 1.552 | 1.552 | 1.552 | |
| Ring Puckering Angle (°) | Axial | 25.8 | 24.3 | 23.4 |
| Equatorial | 29.3 | 28.5 | 28.1 |
Note: Experimental C-Cl and C-Br bond lengths in the analogous chlorocyclohexane system are approximately 1.809 Å (equatorial) and 1.967 Å (equatorial), respectively, showing good agreement with the computed trends.[4]
Key Insights from the Data:
-
C-X Bond Length: The C-X bond is slightly longer in the axial position compared to the equatorial position. This can be attributed to increased steric repulsion in the axial orientation and subtle differences in hyperconjugative stabilization.
-
Ring Puckering: The presence of a halogen significantly influences the ring's pucker. An equatorial substituent generally allows for a puckering angle closer to that of unsubstituted cyclobutane (~29°), while an axial substituent tends to flatten the ring slightly to alleviate 1,3-diaxial strain.[9]
-
C-C Bond Lengths: Halogenation subtly alters the C-C bond lengths. The Cα-Cβ bond (adjacent to the substituent) is slightly shorter than the Cβ-Cγ bond, a result of the inductive withdrawal of electron density by the halogen.
Methodologies for Characterization
A synergistic approach combining experimental spectroscopy and theoretical computation is essential for a complete understanding of halogenated cyclobutanes.
Diagram 2. A combined experimental and computational workflow for the comprehensive analysis of halogenated cyclobutanes.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is the most powerful experimental technique for determining the conformational equilibrium of halogenated cyclobutanes in solution. The key lies in the analysis of vicinal (three-bond) coupling constants (³J), whose magnitude is described by the Karplus relationship and is highly dependent on the dihedral angle between the coupled nuclei.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a purified sample of the halogenated cyclobutane (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to observe the chemical shifts and multiplicity of all proton signals.
-
If applicable (for fluorinated compounds), acquire a 1D ¹⁹F NMR spectrum (with and without ¹H decoupling).
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the protons on the cyclobutane ring. The proton geminal to the halogen (Hα) is often the most informative.
-
Carefully measure the coupling constants from the fine structure of the multiplets. For complex, second-order spectra, simulation software may be required.
-
-
Conformational Assignment:
-
Compare the observed ³J values to established ranges. In puckered systems, trans-diaxial relationships (dihedral angle ~150-180°) exhibit large coupling constants, while axial-equatorial and equatorial-equatorial relationships (dihedral angle ~30-90°) show smaller couplings.
-
Integrate the signals corresponding to the distinct axial and equatorial conformers (if observable at low temperature) or use the population-averaged coupling constant at room temperature to calculate the equilibrium constant (K_eq) and Gibbs free energy difference (ΔG).
-
Table 2: Characteristic ³J Coupling Constant Ranges for Conformational Analysis
| Coupling Type | Dihedral Angle (approx.) | Typical Value (Hz) | Conformation Indicated |
| ³J(H_ax, H_ax) | ~150° | 8 - 12 | Trans-diaxial protons |
| ³J(H_ax, H_eq) | ~30° | 1 - 5 | Gauche protons |
| ³J(H_eq, H_eq) | ~90° | 1 - 5 | Gauche protons |
| ³J(H, F) | 0 - 180° | 2 - 45 | Highly dependent on angle |
Computational Protocol: DFT and NBO Analysis
Computational chemistry provides invaluable insight into the geometric structures, relative energies, and underlying electronic properties that are often inaccessible by experiment alone.
Step-by-Step Protocol:
-
Model Construction: Build 3D models of both the axial and equatorial conformers of the halogenated cyclobutane using molecular modeling software.
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization for each conformer using a reliable Density Functional Theory (DFT) method. A combination like the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p) is a robust choice for these systems.[9]
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
-
Energy Analysis: Compare the calculated Gibbs free energies of the axial and equatorial conformers to predict the conformational equilibrium. The results can be directly compared to experimental ΔG values obtained from NMR.
-
Electron Distribution Analysis (NBO):
-
Run a Natural Bond Orbital (NBO) analysis on the optimized geometries. The NBO program is often integrated into quantum chemistry software packages.
-
Analyze the output to quantify:
-
Natural Atomic Charges: To visualize the inductive effect and charge distribution.
-
Second-Order Perturbation Theory Analysis: This is the most critical part. It identifies and quantifies the stabilization energy (E(2)) for each donor-acceptor (e.g., n → σ, σ → σ) hyperconjugative interaction. This analysis provides a direct quantitative measure of the stereoelectronic forces stabilizing a given conformation.
-
-
Conclusion and Future Outlook
The chemistry of halogenated cyclobutanes is a rich field where classical concepts of steric hindrance are in constant negotiation with subtle but powerful stereoelectronic forces. The puckered nature of the four-membered ring provides a unique conformational landscape where the size and electronegativity of the halogen substituent dictate not only the preferred geometry but also the intricate distribution of electron density through a network of inductive and hyperconjugative interactions.
As demonstrated, a combination of high-resolution NMR spectroscopy and modern computational methods like DFT with NBO analysis provides a powerful and self-validating system for elucidating these properties. The quantitative data on bond lengths, bond angles, and orbital interaction energies allows for the precise prediction of molecular behavior. For drug development professionals and materials scientists, this deep understanding is not merely academic; it is the foundation upon which the next generation of functional molecules with tailored three-dimensional structures and finely-tuned electronic properties will be built. Future research will likely focus on more complex polyhalogenated systems and the exploitation of these fundamental principles in the design of novel catalysts and bioactive compounds.
References
- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Microwave spectrum, ab initio calculations, and structural parameters of bromocyclopentane-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Methodological & Application
Synthesis of Novel Amines: A Detailed Protocol for the Amination of 3-(Bromomethyl)-1,1-difluorocyclobutane
Introduction: The Rising Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the 1,1-difluorocyclobutane moiety has garnered considerable attention. Its rigid, three-dimensional structure can serve as a valuable bioisostere for other common chemical groups, offering a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. This application note provides a detailed guide to the synthesis of amines derived from 3-(Bromomethyl)-1,1-difluorocyclobutane, a key intermediate for the introduction of this valuable fluorinated scaffold into novel pharmaceutical compounds. The bromomethyl group of this commercially available reagent allows for straightforward functionalization via nucleophilic substitution, providing a versatile entry point for the synthesis of a variety of amine derivatives.[1]
Mechanistic Considerations: Navigating the Path to Primary Amines
The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. However, the direct reaction of an alkyl halide with ammonia often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the newly formed amines. This lack of selectivity presents a significant challenge for the clean synthesis of the desired primary amine. To overcome this, several strategies have been developed to introduce the amino group in a more controlled manner. This guide will focus on two robust and widely applicable methods for the synthesis of (1,1-difluorocyclobutan-3-yl)methanamine from this compound: the Gabriel synthesis and the azide reduction method.
The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is a bulky nucleophile that undergoes a single SN2 reaction with the alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the desired primary amine, effectively preventing overalkylation.[2][3]
The azide reduction method involves a two-step sequence. First, the alkyl bromide is displaced by sodium azide, a good nucleophile, in an SN2 reaction to form an alkyl azide. The azide is then reduced to the primary amine using a variety of reducing agents, with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation being common choices. This method also ensures the selective formation of the primary amine as the azide intermediate is not nucleophilic and does not undergo further alkylation.
Comparative Overview of Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Direct Amination | Ammonia (in excess) | Inexpensive reagents | Poor selectivity, formation of multiple amine products | Variable, often low for the primary amine |
| Gabriel Synthesis | Potassium phthalimide, Hydrazine | Excellent selectivity for primary amines | Requires two steps, harsh conditions for phthalimide cleavage may be needed | Good to excellent |
| Azide Reduction | Sodium azide, Reducing agent (e.g., LiAlH4) | Excellent selectivity for primary amines, mild reaction conditions for azide formation | Use of potentially explosive azide reagents, strong reducing agents required | Good to excellent |
Experimental Protocols
Protocol 1: Gabriel Synthesis of (1,1-difluorocyclobutan-3-yl)methanamine
This protocol is a two-step process that ensures the selective formation of the primary amine by preventing overalkylation.
Step 1: Synthesis of 2-((1,1-difluorocyclobutan-3-yl)methyl)isoindoline-1,3-dione
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Potassium phthalimide (1.1 eq)[4]
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard workup and purification equipment
-
-
Procedure:
-
To a solution of this compound in DMF, add potassium phthalimide.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the crude N-alkylated phthalimide.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-((1,1-difluorocyclobutan-3-yl)methyl)isoindoline-1,3-dione.
-
Step 2: Hydrazinolysis to (1,1-difluorocyclobutan-3-yl)methanamine
-
Reagents and Materials:
-
2-((1,1-difluorocyclobutan-3-yl)methyl)isoindoline-1,3-dione (from Step 1)
-
Hydrazine hydrate (2.0-5.0 eq)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment
-
-
Procedure:
-
Suspend the N-alkylated phthalimide in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with aqueous HCl.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired (1,1-difluorocyclobutan-3-yl)methanamine. Further purification can be achieved by distillation or column chromatography if necessary.
-
Caption: Workflow for the Gabriel Synthesis of the target amine.
Protocol 2: Synthesis of (1,1-difluorocyclobutan-3-yl)methanamine via Azide Reduction
This two-step protocol offers an alternative route to the primary amine, also with high selectivity.
Step 1: Synthesis of 3-(azidomethyl)-1,1-difluorocyclobutane
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN3) (1.2-1.5 eq)
-
Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard workup and purification equipment
-
-
Procedure:
-
Dissolve this compound in DMF or acetonitrile in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-(azidomethyl)-1,1-difluorocyclobutane. Caution: Alkyl azides are potentially explosive and should be handled with care. It is often recommended to use the crude product directly in the next step without purification by distillation.
-
Step 2: Reduction of 3-(azidomethyl)-1,1-difluorocyclobutane to (1,1-difluorocyclobutan-3-yl)methanamine
-
Reagents and Materials:
-
3-(azidomethyl)-1,1-difluorocyclobutane (from Step 1)
-
Lithium aluminum hydride (LiAlH4) (1.5-2.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask with a reflux condenser and dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup and purification equipment
-
-
Procedure:
-
Under an inert atmosphere, suspend LiAlH4 in anhydrous diethyl ether or THF in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Dissolve the crude 3-(azidomethyl)-1,1-difluorocyclobutane in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the azide solution dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the azide peak at ~2100 cm-1).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired (1,1-difluorocyclobutan-3-yl)methanamine. Purification can be performed by distillation or column chromatography if necessary.
-
Caption: Workflow for the Azide Reduction Synthesis of the target amine.
Conclusion
The synthesis of (1,1-difluorocyclobutan-3-yl)methanamine from this compound provides a reliable and efficient means of accessing a valuable building block for drug discovery and development. Both the Gabriel synthesis and the azide reduction method offer excellent selectivity for the desired primary amine, overcoming the common issue of overalkylation associated with direct amination. The choice between these two protocols may depend on factors such as reagent availability, safety considerations (particularly with the use of sodium azide), and the scale of the synthesis. By following the detailed protocols provided in this application note, researchers can confidently prepare this important fluorinated amine for incorporation into novel molecular entities with potentially enhanced pharmaceutical properties.
References
- 1. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 2. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 3. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]
- 4. CAS 1074-82-4: Potassium phthalimide | CymitQuimica [cymitquimica.com]
The 1,1-Difluorocyclobutane Motif: A Guide to Strategic Incorporation in Bioactive Molecules
Introduction: Beyond Flatland - The Allure of the Strained, Fluorinated Ring
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. The strategic incorporation of fluorine has long been a cornerstone of drug design, capable of modulating pKa, enhancing metabolic stability, and improving binding affinity.[1][2] Concurrently, the use of strained ring systems, such as cyclobutanes, has gained traction as a means to explore three-dimensional chemical space and escape the "flatland" of aromatic rings. The convergence of these two strategies has given rise to a particularly compelling structural motif: the 1,1-difluorocyclobutane.
This guide provides a comprehensive overview of the synthesis and application of the 1,1-difluorocyclobutane moiety for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and incorporation, and present case studies that highlight its transformative impact on the properties of bioactive molecules.
Strategic Rationale: Why Embrace the 1,1-Difluorocyclobutane Motif?
The 1,1-difluorocyclobutane unit is more than a mere bioisostere; it is a multifaceted tool that can address several challenges in drug discovery.
-
Metabolic Stability: The gem-difluoro substitution effectively blocks sites of oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thereby enhancing the half-life of a drug candidate.[2] A prime example is the development of Ivosidenib, an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), where the gem-difluorocyclobutane motif was critical in achieving metabolic stability while maintaining potency.[1]
-
Modulation of Physicochemical Properties:
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is nuanced. While fluorine is highly electronegative, the overall impact on LogP can be a slight increase or decrease depending on the molecular context.[2] This allows for fine-tuning of a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity or basicity of neighboring functional groups through inductive effects. This can be strategically employed to modulate the ionization state of a molecule at physiological pH, impacting its solubility, permeability, and target engagement.[2]
-
Dipole Moment: The C-F bonds introduce a strong dipole moment, which can lead to favorable interactions with biological targets and influence crystal packing.
-
-
Conformational Constraint: The puckered nature of the cyclobutane ring imposes conformational rigidity on the molecule.[1] This can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.
Synthetic Strategies: Accessing the 1,1-Difluorocyclobutane Core
The synthesis of 1,1-difluorocyclobutane-containing building blocks has evolved significantly, with several reliable methods now available. A key challenge in early synthetic approaches was the propensity of precursors to undergo elimination reactions.
Diagram: Synthetic Workflow for 1,1-Disubstituted-3,3-Difluorocyclobutanes
Caption: Synthetic workflow for 1,1-disubstituted-3,1-difluorocyclobutanes.
Protocol 1: Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols via Organolanthanum Reagents
The addition of common organometallic reagents like Grignards or organolithiums to 3,3-difluorocyclobutanone is often plagued by enolization and subsequent elimination. The use of less basic organolanthanum reagents, generated in situ, circumvents this issue, providing clean access to the desired tertiary alcohols.[1][3]
Materials:
-
3,3-Difluorocyclobutanone
-
Aryl bromide or iodide
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)3)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organolithium Reagent: To a solution of the aryl bromide (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 equiv.) dropwise. Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Transmetalation to the Organolanthanum Reagent: In a separate flask, suspend La(OTf)3 (1.5 equiv.) in anhydrous THF at room temperature. Cool the suspension to -78 °C and add the freshly prepared organolithium solution dropwise via cannula. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Addition to 3,3-Difluorocyclobutanone: Cool the organolanthanum reagent suspension to -78 °C. Add a solution of 3,3-difluorocyclobutanone (1.0 equiv.) in anhydrous THF dropwise. Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C. Extract the aqueous layer with Et2O or ethyl acetate (3 x). Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-3,3-difluorocyclobutan-1-ol.
Causality Behind Experimental Choices:
-
-78 °C: The low temperature is crucial for the initial lithium-halogen exchange to prevent side reactions and for the subsequent additions to control the reactivity of the organometallic species.
-
Anhydrous Conditions: Organometallic reagents are highly reactive towards water and protic solvents. Rigorous exclusion of moisture is essential for the success of the reaction.
-
Inert Atmosphere: Prevents the reaction of the organometallic reagents with oxygen.
-
La(OTf)3: The choice of the lanthanide salt is critical. Triflate is a non-coordinating anion, which enhances the Lewis acidity of the lanthanum center.
Protocol 2: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
3,3-Difluorocyclobutanecarboxylic acid is a versatile building block that can be used to introduce the difluorocyclobutane motif into various scaffolds.
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H2O)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Saponification: Dissolve NaOH (1.1 equiv.) in a 1:1 mixture of MeOH and H2O. To this solution, add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equiv.) at room temperature. Stir the mixture vigorously at room temperature for 12-16 hours.
-
Work-up: Concentrate the reaction mixture to approximately half its original volume under reduced pressure. Cool the residue in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Extraction and Isolation: Extract the acidic aqueous layer with CH2Cl2 (3 x). Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid as a white solid. The product is often pure enough for subsequent steps without further purification.
Causality Behind Experimental Choices:
-
NaOH in MeOH/H2O: This provides a strong nucleophilic hydroxide source for the saponification of the ester. The mixed solvent system ensures the solubility of both the ester and the hydroxide salt.
-
Acidification: Protonation of the carboxylate salt is necessary to isolate the carboxylic acid.
-
Extraction with CH2Cl2: Dichloromethane is a suitable solvent for extracting the moderately polar carboxylic acid from the aqueous medium.
Application Notes: The 1,1-Difluorocyclobutane Motif in Action
The true value of a synthetic motif is demonstrated through its successful application in drug discovery programs. The 1,1-difluorocyclobutane unit has proven its worth in several instances, leading to compounds with improved pharmacological profiles.
Case Study: Ivosidenib (AG-120)
Ivosidenib is a first-in-class inhibitor of mutant IDH1 for the treatment of acute myeloid leukemia. The journey to its discovery involved extensive structure-activity relationship (SAR) studies to optimize metabolic stability. Early leads suffered from rapid oxidative metabolism. The introduction of the 1,1-difluorocyclobutane moiety was a pivotal moment in the optimization process, effectively blocking a key metabolic soft spot and significantly enhancing the compound's pharmacokinetic profile without compromising its potent inhibitory activity.
Comparative Physicochemical Properties
The following table summarizes the impact of the gem-difluoro substitution on key physicochemical properties of cyclobutane derivatives.
| Compound | pKa (Amine) | pKa (Carboxylic Acid) | LogP | Reference |
| Cyclobutylamine | 10.7 | - | 0.9 | [2] |
| 3,3-Difluorocyclobutylamine | 8.6 | - | 1.1 | [2] |
| Cyclobutanecarboxylic acid | - | 4.8 | 1.0 | [2] |
| 3,3-Difluorocyclobutanecarboxylic acid | - | 3.9 | 0.8 | [2] |
Data Interpretation:
-
The pKa of the amine decreases significantly upon difluorination due to the strong inductive electron-withdrawing effect of the fluorine atoms, making the nitrogen lone pair less available for protonation.
-
Similarly, the pKa of the carboxylic acid decreases, indicating a stronger acid, as the difluoro substitution stabilizes the carboxylate anion.
-
The LogP values show a modest change, highlighting the nuanced effect of gem-difluorination on lipophilicity.
Advanced Functionalization Protocols
Once the 1,1-difluorocyclobutanol intermediate is in hand, it can be further diversified through reactions that proceed via carbocationic or radical intermediates.
Diagram: Functionalization Pathways from gem-Difluorocyclobutanols
Caption: Advanced functionalization pathways of gem-difluorocyclobutanols.
Protocol 3: Iron-Catalyzed Friedel-Crafts Alkylation
Procedure:
-
To a solution of the 1-aryl-3,3-difluorocyclobutan-1-ol (1.0 equiv.) and the arene nucleophile (3.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane), add anhydrous iron(III) chloride (FeCl3, 10 mol%) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Protocol 4: Titanium-Mediated Giese-Type Addition
Procedure:
-
To a mixture of the 1-aryl-3,3-difluorocyclobutan-1-ol (1.0 equiv.), an alkene acceptor (e.g., acrylonitrile, 2.0 equiv.), and manganese powder (3.0 equiv.) in an anhydrous solvent (e.g., THF), add a solution of TiCl4(THF)2 (1.5 equiv.) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction carefully with water and filter through a pad of celite.
-
Extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.
Conclusion: A Valuable Tool for Modern Drug Discovery
The 1,1-difluorocyclobutane motif has emerged as a powerful tool in the medicinal chemist's arsenal. Its ability to confer metabolic stability, modulate physicochemical properties, and impose conformational constraint makes it a highly attractive scaffold for the design of novel therapeutics. The synthetic methodologies outlined in this guide provide reliable and versatile access to a range of 1,1-difluorocyclobutane-containing building blocks, enabling their seamless integration into drug discovery programs. As the demand for innovative drug candidates with superior properties continues to grow, the strategic application of the 1,1-difluorocyclobutane motif is poised to play an increasingly important role in shaping the future of medicine.
References
The Rising Star in Kinase Inhibitor Scaffolds: Application of 3-(Bromomethyl)-1,1-difluorocyclobutane
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, as central nodes in cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the pursuit of next-generation inhibitors is a continuous challenge, demanding molecules with superior potency, enhanced selectivity, and optimized pharmacokinetic profiles to overcome issues like off-target toxicity and acquired resistance. A key strategy in achieving these goals lies in the exploration of novel chemical building blocks that can fine-tune the molecular properties of the inhibitor.
Fluorine-containing motifs have become indispensable in medicinal chemistry for their ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among these, small, strained ring systems like cyclobutanes are gaining attention for their ability to provide unique three-dimensional exit vectors from a core scaffold, enabling exploration of new binding pockets.[3][4] This guide focuses on 3-(bromomethyl)-1,1-difluorocyclobutane , a versatile building block that synergistically combines the benefits of a reactive handle for synthesis with the desirable physicochemical properties of the 1,1-difluorocyclobutane moiety.
The 1,1-difluorocyclobutane group is an attractive bioisostere for various functionalities, offering a unique blend of polarity and lipophilicity that can enhance drug-like properties.[5][6] Its rigid structure can help lock in favorable conformations for receptor binding, while the gem-difluoro group often improves metabolic stability by blocking potential sites of oxidation.[6][7] This application note provides a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and scientific rationale.
Physicochemical Properties and Synthetic Rationale
The strategic value of this compound stems from its distinct chemical features. The bromomethyl group serves as a highly reactive electrophile, readily participating in nucleophilic substitution reactions, while the chemically robust difluorocyclobutane core is carried into the final molecule.[8][9]
| Property | Value/Description | Source |
| CAS Number | 1252934-30-7 | [10] |
| Molecular Formula | C₅H₇BrF₂ | [10] |
| Molecular Weight | 185.01 g/mol | [10] |
| Appearance | Liquid | |
| Boiling Point | 145.7 ± 10.0 °C at 760 mmHg | |
| Reactivity | The bromomethyl group is a potent electrophile for Sₙ2 reactions. | [8][9] |
The primary synthetic application of this building block involves the displacement of the bromide by a nucleophilic group (typically an amine, thiol, or alcohol) present on the core scaffold of a kinase inhibitor. This allows for the systematic introduction of the 1,1-difluorocyclobutane moiety to probe its effect on biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Core Application: Building Kinase Inhibitors via Nucleophilic Substitution
The most direct application of this compound is in the alkylation of nucleophiles commonly found in kinase inhibitor pharmacophores. Many kinase inhibitors feature aniline, phenol, or thiophenol moieties that are crucial for binding to the kinase active site. The following protocols provide detailed, step-by-step methodologies for these key transformations.
Experimental Workflow Overview
The general workflow for incorporating the this compound building block is depicted below. This process involves the reaction of a nucleophilic core (Nu-H) with the alkylating agent, followed by workup and purification.
Caption: General workflow for nucleophilic substitution.
Protocol 1: N-Alkylation of an Aminopyrimidine Core
Many kinase inhibitors, such as those targeting PDK1 or other members of the AGC kinase family, feature an aminopyrimidine scaffold.[11] This protocol details the alkylation of a generic aminopyrimidine.
Materials:
-
2-Amino-4-chloropyrimidine (or other suitable aminopyrimidine core)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Standard workup and purification supplies
Procedure:
-
To a round-bottom flask, add 2-amino-4-chloropyrimidine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the amine nucleophile without causing significant side reactions. Cesium carbonate (Cs₂CO₃) can be used for less reactive nucleophiles.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Dimethylformamide (DMF) is another suitable alternative.
-
Temperature: Heating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature may vary depending on the nucleophilicity of the amine.
Caption: Schematic of N-alkylation reaction.
Protocol 2: O-Alkylation of a Phenolic Kinase Inhibitor Intermediate
Phenolic hydroxyl groups are common in tyrosine kinase inhibitors, often forming a key hydrogen bond in the kinase hinge region.[12] Alkylating this position with the difluorocyclobutane moiety can probe the pocket for additional hydrophobic interactions while potentially improving metabolic stability.
Materials:
-
4-Hydroxy-3-methoxybenzonitrile (or other phenolic intermediate)
-
This compound
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle
-
Standard workup and purification supplies
Procedure:
-
Dissolve 4-hydroxy-3-methoxybenzonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add cesium carbonate (1.5 eq) to the solution. The use of Cs₂CO₃ is often beneficial for O-alkylation of phenols.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Causality and Insights:
-
Base Selection: Phenols are more acidic than aliphatic alcohols but less nucleophilic than amines. A stronger base like cesium carbonate is often used to ensure complete deprotonation to the more nucleophilic phenoxide.
-
Solvent Choice: DMF is an excellent solvent for this type of reaction due to its high polarity and ability to dissolve ionic intermediates.
Impact on Kinase Inhibitor Properties: A Forward Look
The introduction of the 1,1-difluorocyclobutane moiety can profoundly impact the properties of a kinase inhibitor.
| Parameter | Expected Impact of 1,1-Difluorocyclobutane Moiety | Rationale |
| Metabolic Stability | Increase | The C-F bond is exceptionally strong, and the gem-difluoro group can block metabolically labile C-H bonds from enzymatic oxidation by cytochrome P450 enzymes.[2] |
| Lipophilicity (LogP) | Modulation | Fluorination generally increases lipophilicity, but the overall effect is complex and depends on the molecular context. The polar C-F bonds can also engage in favorable interactions.[4][6] |
| Aqueous Solubility | Context-Dependent | While increased lipophilicity can decrease solubility, the polarity of the C-F bonds may offer opportunities for improved solvation.[6] |
| Binding Affinity | Potential Increase | The rigid cyclobutane ring can reduce the entropic penalty of binding. The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone. |
| Cell Permeability | Potential Increase | The modulation of lipophilicity and polarity can lead to an improved balance for passive diffusion across cell membranes. |
Conclusion and Future Directions
This compound is a high-value building block for medicinal chemists developing next-generation kinase inhibitors. Its reactive handle allows for straightforward incorporation into various scaffolds via robust nucleophilic substitution reactions. The resulting 1,1-difluorocyclobutane-containing molecules are poised to exhibit improved drug-like properties, particularly enhanced metabolic stability and modulated lipophilicity. The protocols and rationale presented here serve as a foundational guide for researchers and drug development professionals to leverage this promising building block in their kinase inhibitor discovery programs. As the demand for more sophisticated and durable kinase inhibitors grows, the strategic use of fluorinated aliphatic rings, such as that provided by this compound, will undoubtedly play a crucial role in the design of future therapeutics.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CAS 1252934-30-7 | this compound - Synblock [synblock.com]
- 11. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
synthetic routes to 3-substituted-1,1-difluorocyclobutanes for medicinal chemistry
An In-Depth Guide to the Synthesis of 3-Substituted-1,1-Difluorocyclobutanes for Medicinal Chemistry
Introduction: The Rising Prominence of the 1,1-Difluorocyclobutane Motif
In the landscape of modern drug discovery, the strategic incorporation of fluorine continues to be a powerful tool for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates.[1][2] Among the diverse array of fluorinated scaffolds, the 1,1-difluorocyclobutane moiety has emerged as a particularly valuable bioisostere. Its unique combination of properties—a small, rigid structure that is both polar and lipophilic—offers medicinal chemists a compelling tool to navigate the complex challenges of drug design.[3][4]
The gem-difluoro group introduces a permanent dipole, enhancing interactions with biological targets and potentially improving solubility, while the cyclobutane ring provides conformational rigidity, which can lock in a bioactive conformation and improve binding affinity.[5][6] Furthermore, this motif is often used to block sites of metabolism, thereby increasing a drug's metabolic stability and half-life. A notable example is the FDA-approved drug Ivosidenib, where the 1,1-difluorocyclobutane unit was critical for enhancing metabolic stability while preserving potent activity.[1]
Despite its clear benefits, the synthesis of diversely substituted 1,1-difluorocyclobutanes, particularly at the 3-position, has been historically challenging. This guide provides a detailed overview of robust and scalable synthetic routes, explains the rationale behind key experimental choices, and offers detailed protocols for researchers in medicinal chemistry and drug development.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 3-substituted-1,1-difluorocyclobutanes can be broadly approached through three primary strategies: functionalization of a pre-existing difluorocyclobutane core, construction of the ring via cycloaddition, or ring expansion methodologies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Strategy 1: Functionalization of 3,3-Difluorocyclobutanone
This is arguably the most versatile and widely adopted approach, leveraging the commercially available 3,3-difluorocyclobutanone as a central building block. The core challenge of this strategy lies in the high propensity of the ketone to undergo elimination of hydrogen fluoride (HF) in the presence of basic nucleophiles.
Standard organometallic reagents such as Grignard or organolithium reagents are often incompatible with 3,3-difluorocyclobutanone, as their high basicity favors deprotonation and subsequent elimination over the desired 1,2-addition.[1][7]
Causality Behind Experimental Choice: The breakthrough in this area came with the use of organolanthanum reagents.[3][8] Lanthanide-based reagents exhibit significantly lower basicity compared to their alkali or alkaline earth metal counterparts, while retaining high nucleophilicity. This crucial difference in reactivity suppresses the undesired elimination pathway, allowing for efficient nucleophilic addition of aryl, alkynyl, and even some alkyl groups to the carbonyl, furnishing the corresponding 3,3-difluorocyclobutanols.[1][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 7. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Use of Fluorinated Cyclobutanes in the Development of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Incorporation of Fluorinated Cyclobutanes in Antiviral Drug Discovery
The relentless challenge of emerging and evolving viral threats necessitates the continuous innovation of novel antiviral agents. Within the landscape of medicinal chemistry, the strategic introduction of unique structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorinated cyclobutanes have emerged as a compelling scaffold in the design of next-generation antiviral therapeutics.
The incorporation of a fluorine atom, the most electronegative element, into a cyclobutane ring imparts a unique combination of properties. Fluorine's small size allows it to mimic hydrogen, minimizing steric hindrance, while its strong electron-withdrawing nature can significantly alter the acidity, basicity, and metabolic stability of a molecule.[1][2] This can lead to enhanced binding affinity to viral enzymes, improved metabolic stability by blocking sites of oxidative metabolism, and favorable alterations in lipophilicity, which can improve cell permeability and overall bioavailability.[2][3]
The cyclobutane ring itself provides a rigid, three-dimensional framework that can orient substituents in a precise manner for optimal interaction with viral targets.[4][5] This conformational rigidity can be advantageous over more flexible acyclic or larger ring systems.[5] The combination of fluorine's electronic effects and the cyclobutane's structural constraints offers a powerful tool for medicinal chemists to fine-tune the properties of antiviral nucleoside analogues.[4][6]
This guide provides a comprehensive overview of the synthesis, mechanism of action, and in vitro evaluation of fluorinated cyclobutane nucleoside analogues as potential antiviral agents. Detailed protocols for both the chemical synthesis and the biological evaluation are provided to enable researchers to explore this promising class of compounds in their own laboratories.
I. Synthesis of Fluorinated Cyclobutane Nucleoside Analogues
The synthesis of fluorinated cyclobutane nucleoside analogues is a multi-step process that can be broadly divided into two key stages: the synthesis of the fluorinated cyclobutane intermediate (the "carbocyclic sugar" mimic) and the subsequent coupling of this intermediate with a desired nucleobase. A convergent synthetic approach is often favored, where the fluorinated cyclobutane and the nucleobase are synthesized separately and then coupled in a later step.[3]
A. Synthesis of Fluorinated Cyclobutane Intermediates
Several methodologies exist for the synthesis of fluorinated cyclobutane building blocks. The choice of method often depends on the desired position of the fluorine atom and the required stereochemistry.
1. [2+2] Cycloaddition Reactions: This method involves the reaction of two alkene precursors to form the four-membered ring.[4] The use of fluorinated alkenes in these reactions can directly introduce fluorine into the cyclobutane core.
2. Nucleophilic Fluorination: This approach involves the introduction of a fluoride ion to a pre-existing cyclobutane core that has a suitable leaving group (e.g., a tosylate or mesylate).[4]
3. Electrophilic Fluorination: Reagents such as Selectfluor can be used to introduce fluorine to electron-rich cyclobutane precursors.[7]
A representative workflow for the synthesis of a key fluorinated cyclobutane intermediate is depicted below:
Caption: General workflow for synthesizing a fluorinated cyclobutane intermediate.
B. Convergent Synthesis: Coupling with Nucleobases
Once the fluorinated cyclobutane intermediate is prepared, it can be coupled with a variety of purine or pyrimidine nucleobases to generate the final nucleoside analogue. The Vorbrüggen glycosylation is a commonly employed method for this transformation, which typically involves the reaction of a silylated nucleobase with an electrophilic carbocyclic intermediate under the influence of a Lewis acid catalyst.[8]
Caption: Convergent synthesis of a fluorinated cyclobutane nucleoside analogue.
II. Mechanism of Antiviral Action
Fluorinated cyclobutane nucleoside analogues primarily exert their antiviral activity by targeting viral polymerases, which are essential enzymes for the replication of the viral genome.[3][9] The mechanism of action typically involves a multi-step intracellular activation process, followed by competitive inhibition of the viral polymerase and/or chain termination of the growing nucleic acid strand.
Caption: General mechanism of action for fluorinated cyclobutane nucleoside analogues.
The triphosphate form of the analogue mimics the natural deoxynucleoside triphosphates (dNTPs) and is recognized by the viral polymerase.[10] Due to the modification on the carbocyclic ring (i.e., the presence of fluorine and the lack of a 3'-hydroxyl group in some designs), once incorporated into the growing viral DNA or RNA chain, it prevents the addition of the next nucleotide, leading to chain termination and halting viral replication.[9][10] The selectivity of these compounds for viral polymerases over host cell polymerases is a critical factor in their therapeutic index.[10]
III. Protocols for In Vitro Evaluation
The evaluation of novel fluorinated cyclobutane nucleoside analogues for antiviral activity requires a series of robust and reproducible in vitro assays. These assays are designed to determine the efficacy of the compound in inhibiting viral replication and to assess its potential toxicity to host cells.
A. Protocol 1: Cytotoxicity Assay (MTT Assay)
Before evaluating the antiviral activity of a compound, it is essential to determine its cytotoxicity to the host cell line that will be used in the antiviral assays. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][11]
Materials:
-
96-well flat-bottom cell culture plates
-
Host cells (e.g., Vero, MT-4, HepG2)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after the desired incubation period. Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of the test compound in complete cell culture medium. A typical concentration range to test is from 0.1 to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate. Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the drug concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).
B. Protocol 2: Antiviral Assay (Cytopathic Effect - CPE - Reduction Assay)
The CPE reduction assay is a widely used method to screen for antiviral compounds. It measures the ability of a compound to protect cells from the virus-induced damage, or cytopathic effect.[12][13]
Materials:
-
96-well flat-bottom cell culture plates with confluent host cell monolayers
-
Virus stock with a known titer
-
Test compound serial dilutions
-
Infection medium (low serum medium)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Compound Addition: To the confluent cell monolayers, add 50 µL of the test compound serial dilutions in triplicate. Include a "cell control" (no virus, no compound), a "virus control" (virus, no compound), and a positive control antiviral if available.
-
Virus Infection: Add 50 µL of a virus dilution that will cause 80-100% CPE in the virus control wells within the incubation period (typically 48-72 hours).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.
-
Staining: Carefully discard the medium and fix the cells with 10% formaldehyde for 20 minutes. Discard the fixative and stain the cells with crystal violet solution for 20 minutes.
-
Washing and Solubilization: Gently wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding 100 µL of methanol to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) using non-linear regression analysis.
C. Protocol 3: Plaque Reduction Assay
The plaque reduction assay is considered the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14][15] It measures the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
6-well or 12-well cell culture plates with confluent host cell monolayers
-
Virus stock with a known titer
-
Test compound serial dilutions
-
Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Virus Adsorption: Wash the cell monolayers with PBS and then infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: After the incubation, fix and stain the cells with crystal violet as described in the CPE assay protocol.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.
Caption: Experimental workflow for the in vitro evaluation of fluorinated cyclobutane nucleoside analogues.
IV. Data Presentation and Interpretation
The results from the in vitro assays should be carefully analyzed and presented to provide a clear understanding of the antiviral potential of the tested compounds.
A. Key Parameters
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity.
-
EC50 (50% Effective Concentration) / IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%. A lower EC50/IC50 value indicates higher antiviral potency.
-
Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to host cells. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.
B. Example Data Table
| Compound ID | Target Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| FCB-Nuc-1 | HIV-1 | MT-4 | 0.4[1] | >100 | >250 |
| FCB-Nuc-2 | HSV-1 | Vero | 5.0 | >100 | >20 |
| FCB-Nuc-3 | HBV | HepG2 | 0.5 | >50 | >100 |
| FCB-Nuc-4 | Influenza A | MDCK | 10.0 | >100 | >10 |
| (Control) | (Virus) | (Cell Line) | (EC50/IC50) | (CC50) | (SI) |
V. Conclusion and Future Directions
Fluorinated cyclobutanes represent a promising and versatile scaffold for the development of novel antiviral agents. Their unique structural and electronic properties offer medicinal chemists a powerful platform to design potent and selective inhibitors of viral replication. The protocols outlined in this guide provide a solid foundation for the synthesis and in vitro evaluation of these compounds.
Future research in this area should focus on expanding the library of fluorinated cyclobutane nucleoside analogues to explore a wider range of nucleobases and stereochemical configurations. Further investigation into their activity against a broader panel of viruses, including emerging and drug-resistant strains, is also warranted. The continued application of these principles and protocols will undoubtedly contribute to the discovery of the next generation of antiviral therapies.
VI. References
-
Biliavska, L., Pankivska, Y., Povnitsa, O., & Zagorodnya, S. (n.d.). ANTIVIRAL ACTIVITY OF FLUORINATED HETEROCYCLIC COMPOUNDS. Sciforum.
-
Demchuk, O. P., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
MDPI. (n.d.). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery.
-
Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
-
PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay.
-
BenchChem. (2025). Application Notes and Protocols: Desciclovir Efficacy Testing Using a Cytopathic Effect (CPE) Reduction Assay.
-
BenchChem. (2025). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay.
-
Bio-protocol. (n.d.). Antiviral assay.
-
NIH. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
-
NIH. (2011). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates.
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
-
USU. (n.d.). In Vitro Antiviral Testing.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
-
BenchChem. (n.d.). A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes.
-
Research and Reviews. (2018). Organic Chemistry : 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents.
-
Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.
-
NIH. (n.d.). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives.
-
Cardiff University. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents.
-
MDPI. (n.d.). Small Molecule Drugs Targeting Viral Polymerases.
-
Ismail, M. M. F., & Ayoup, M. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 6. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. Small Molecule Drugs Targeting Viral Polymerases [mdpi.com]
- 10. rroij.com [rroij.com]
- 11. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J [pubs.rsc.org]
Application Notes & Protocols: The Role of 3-(Bromomethyl)-1,1-difluorocyclobutane in Advanced Materials & Fluoropolymer Synthesis
Abstract
These application notes serve as a technical guide for researchers, materials scientists, and drug development professionals on the burgeoning role of 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS 1252934-30-7) in materials science. While primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds, its unique structural features—a reactive bromomethyl handle and a stable, polar gem-difluorocyclobutane motif—present significant opportunities for the development of novel fluorinated polymers and advanced materials. This document outlines the core properties of the gem-difluorocyclobutane moiety, its potential to modify material characteristics, and provides a detailed protocol for its most logical application in polymer science: the side-chain functionalization of polymers via nucleophilic substitution.
Introduction to this compound
This compound is a specialized chemical building block characterized by a four-membered carbocyclic ring with a geminal difluoro substitution and an exocyclic bromomethyl group.[1] This unique combination of functionalities makes it a valuable reagent for introducing the difluorocyclobutane motif into larger molecular architectures.
The primary reactivity of the molecule is centered on the C-Br bond of the bromomethyl group. This site is highly susceptible to nucleophilic substitution , allowing for the covalent attachment of the entire difluorocyclobutylmethyl structure to a wide range of substrates, including polymers with nucleophilic functional groups.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1252934-30-7 | |
| Molecular Formula | C₅H₇BrF₂ | |
| Molecular Weight | 185.01 g/mol | |
| Boiling Point | ~145.7 °C at 760 mmHg | [1] |
| Appearance | Solid | |
| Primary Reactive Site | C(sp³)-Br bond in the bromomethyl group | [1] |
The gem-Difluorocyclobutane Moiety: A Staple for Modulating Material Properties
The incorporation of fluorinated motifs into organic molecules is a well-established strategy for fine-tuning physicochemical properties. The gem-difluorocyclobutane group, in particular, has gained significant traction in medicinal chemistry for its ability to enhance metabolic stability while maintaining or improving biological potency.[2][3][4] These benefits, stemming from the unique electronics and stability of the motif, are directly translatable to materials science.
Key Attributes Imparted by the gem-Difluorocyclobutane Group:
-
High Chemical Stability: The difluorocyclobutane ring is remarkably stable under a wide range of conditions, including acidic and basic media, and in the presence of strong nucleophiles.[2] This robustness is critical for ensuring the durability of the final material.
-
Modulation of Polarity and Lipophilicity: The C-F bonds introduce a strong dipole moment, increasing local polarity. This can alter a material's surface energy, dielectric properties, and interactions with other substances. Concurrently, it can enhance lipophilicity, which may improve solubility in non-polar solvents or create hydrophobic surfaces.[2][5]
-
Thermal Stability: The high bond energy of C-F bonds generally contributes to increased thermal stability in the resulting polymer.
-
Metabolic and Oxidative Resistance: In the context of biomaterials or applications in harsh chemical environments, the gem-difluoro group protects adjacent chemical bonds from oxidative degradation.[2]
By introducing this moiety onto a polymer backbone, a materials scientist can strategically engineer a new class of fluoropolymers with tailored properties, moving beyond traditional perfluorinated backbones to create precisely functionalized materials.
Primary Application in Materials Science: Side-Chain Functionalization of Polymers
The most direct and scientifically supported application of this compound in polymer science is its use as a grafting agent to introduce 1,1-difluorocyclobutane moieties as side chains on an existing polymer backbone.
This is achieved via a nucleophilic substitution reaction, where a polymer containing nucleophilic groups (e.g., hydroxyl, amine, thiol) displaces the bromide ion. This method allows for the controlled modification of well-characterized commodity or specialty polymers, imbuing them with the desirable properties of the gem-difluorocyclobutane group without altering the main polymer chain.
Caption: Reaction scheme for polymer side-chain functionalization.
Experimental Protocol: Grafting of 1,1-Difluorocyclobutane Side-Chains onto a Hydroxyl-Containing Polymer
This protocol provides a generalized procedure for the functionalization of a polymer bearing hydroxyl groups, such as polyvinyl alcohol (PVA) or a hydroxyl-terminated polyether. The researcher must optimize stoichiometry, reaction time, and temperature for their specific polymer system.
4.1. Materials and Equipment
-
Polymer: Hydroxyl-containing polymer (e.g., Polyvinyl alcohol, Hydroxyethyl cellulose).
-
Reagent: this compound (CAS 1252934-30-7).
-
Solvent: Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).
-
Base: Non-nucleophilic base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium hydride (NaH)).
-
Precipitation/Washing Solvent: e.g., Methanol, Isopropanol, or Deionized Water.
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, temperature-controlled heating mantle, filtration apparatus.
4.2. Safety Precautions
-
This compound is a halogenated organic compound and should be handled in a fume hood.[1] Assume it is an irritant to skin, eyes, and the respiratory system.
-
Anhydrous solvents and reactive bases like NaH require handling under an inert atmosphere.
4.3. Step-by-Step Methodology
-
Polymer Dissolution:
-
Dry the hydroxyl-containing polymer under vacuum to remove residual water.
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the polymer in the chosen anhydrous solvent. This may require gentle heating.
-
Causality: Water is a competing nucleophile and will hydrolyze the reagent. Anhydrous conditions are critical for maximizing grafting efficiency.
-
-
Deprotonation (Base Addition):
-
Cool the polymer solution to 0 °C in an ice bath.
-
Slowly add the base. If using a strong base like NaH, add it portion-wise and allow the resulting H₂ gas to vent safely. If using a weaker base like Et₃N or K₂CO₃, add it dropwise or as a powder.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation of the hydroxyl groups, forming the more nucleophilic alkoxide.
-
Causality: The alkoxide is a much stronger nucleophile than the neutral hydroxyl group, leading to a faster and more efficient substitution reaction.
-
-
Grafting Reaction (Reagent Addition):
-
Dissolve the this compound (typically 1.1 to 1.5 molar equivalents per hydroxyl group to be functionalized) in a small amount of the anhydrous solvent.
-
Add the reagent solution dropwise to the activated polymer solution.
-
Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and stir for 12-48 hours.
-
Causality: Heating increases the reaction rate. The reaction progress should be monitored (e.g., by taking aliquots and analyzing via ¹H or ¹⁹F NMR) to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a small amount of water or methanol to consume any unreacted base or reagent.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., pouring a DMF solution into methanol or water).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer extensively with the precipitation solvent to remove unreacted reagents, base salts, and residual solvent.
-
Dry the final product under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Caption: Workflow for polymer functionalization protocol.
4.4. Characterization
The success of the functionalization can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The appearance of new signals corresponding to the difluorocyclobutane moiety (especially the characteristic signals in the ¹⁹F NMR spectrum) provides definitive proof of grafting.
-
FTIR Spectroscopy: Look for the appearance of C-F stretching vibrations.
-
Thermal Analysis (TGA, DSC): Compare the thermal properties (decomposition temperature, glass transition temperature) of the functionalized polymer to the original polymer to quantify the effect of the side-chain modification.
Conclusion
This compound is a potent reagent for the synthesis of advanced fluorinated materials. While its direct polymerization has not been documented, its true value in materials science lies in its ability to act as a versatile grafting agent. The protocol outlined herein provides a robust, scientifically-grounded framework for incorporating the stable and property-modulating gem-difluorocyclobutane moiety onto a wide variety of polymer backbones. This strategy opens new avenues for creating next-generation fluoropolymers with precisely engineered thermal, chemical, and surface properties for demanding applications.
References
- 1. Buy this compound | 1252934-30-7 [smolecule.com]
- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yields in reactions with 3-(Bromomethyl)-1,1-difluorocyclobutane
Technical Support Center: 3-(Bromomethyl)-1,1-difluorocyclobutane
Introduction: Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable fluorinated building block into their synthetic workflows. The unique combination of a strained, rigid cyclobutane core, gem-difluoro substitution, and a reactive bromomethyl handle makes this reagent highly attractive for creating novel chemical entities with enhanced metabolic stability and lipophilicity.[1][2] However, its distinct reactivity profile can present challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Starting Material & Reaction Setup
Question 1: My reaction is sluggish or fails to initiate. How can I confirm the quality of my this compound starting material?
Answer: Verifying the integrity of your starting material is the most critical first step in troubleshooting. While this reagent is generally stable, improper storage or handling can lead to degradation.
-
Causality: this compound is a primary alkyl halide and can be susceptible to slow hydrolysis if exposed to moisture, or potential degradation if exposed to light over long periods.[3] Purity is crucial, as even minor impurities can inhibit catalysis or introduce side reactions.[4]
-
Troubleshooting Protocol:
-
Visual Inspection: The compound should be a solid or liquid depending on the supplier and purity.[5] Any significant discoloration or heterogeneity is a red flag.
-
NMR Analysis (¹H and ¹⁹F): This is the most definitive check.
-
In the ¹H NMR, look for the characteristic multiplets of the cyclobutane ring protons and the bromomethyl (-CH₂Br) group. The presence of new, unexplained peaks could indicate decomposition or impurities.
-
¹⁹F NMR is equally important to confirm the integrity of the gem-difluoro moiety.
-
-
Benchmarking with a Known Reaction: Run a simple, high-yielding nucleophilic substitution as a control. A classic example is a Williamson ether synthesis with a simple alkoxide like sodium ethoxide. If this reliable reaction fails, it strongly points to an issue with the alkyl halide or the general reaction setup (e.g., wet solvent).
-
Question 2: I'm observing poor solubility of my reactants in the chosen solvent. What are the best solvent considerations?
Answer: Solvent choice is paramount in controlling reaction kinetics, especially for Sɴ2-type reactions which are common for this substrate.
-
Causality: For a typical bimolecular substitution (Sɴ2), a polar aprotic solvent is generally preferred. These solvents (e.g., DMF, DMSO, Acetonitrile) can solvate the cation of your nucleophile's salt (e.g., Na⁺, K⁺) without strongly solvating the anionic nucleophile itself, leaving it "naked" and more reactive.[6][7] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, creating a solvent cage that blunts its reactivity and slows the reaction.
-
Troubleshooting & Optimization:
-
Start with Standard Polar Aprotic Solvents: For most substitutions with common nucleophiles (alcohols, phenols, amines, thiols), DMF, acetonitrile, or DMSO are excellent starting points.
-
Consider Phase-Transfer Catalysis (PTC): If you have a biphasic system or poor solubility of an inorganic salt (e.g., K₂CO₃), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or iodide (TBAI) can be highly effective.[8] The PTC shuttles the nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.
-
Solubility Tests: Before running a large-scale reaction, perform small-scale solubility tests of all reactants at the intended reaction temperature in your chosen solvent.
-
Category 2: Nucleophilic Substitution Reactions (Sɴ2)
Question 3: My Sɴ2 reaction with an oxygen or nitrogen nucleophile is giving low yields. What are the most likely causes and solutions?
Answer: This is the most common application for this compound and also the source of frequent issues. Low yields in these Sɴ2 reactions typically stem from three core problems: an insufficiently reactive nucleophile, competing side reactions, or suboptimal reaction conditions.
-
Causality & Mechanism: As a primary alkyl halide, this substrate is well-suited for Sɴ2 reactions.[4] The reaction proceeds via a backside attack of the nucleophile on the carbon bearing the bromine, leading to inversion of configuration (though not relevant here as the carbon is not a stereocenter).[6] The success of this reaction is highly dependent on the strength of the nucleophile and the absence of competing pathways like elimination (E2).
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing and solving low Sɴ2 yields.
Caption: A systematic workflow for troubleshooting low Sɴ2 yields.
-
Detailed Solutions:
-
Nucleophile Activation: For alcohol or phenol nucleophiles, deprotonation is essential to form the more potent alkoxide/phenoxide.[9] Weak bases like K₂CO₃ may not be sufficient.
-
Protocol: For a 1 mmol scale reaction, pre-treat your alcohol (1.0 eq) with a strong base like sodium hydride (NaH, 1.1 eq) in anhydrous THF or DMF at 0 °C for 30 minutes before adding the this compound (1.05 eq). This ensures complete formation of the reactive alkoxide.
-
-
Temperature Optimization: Sɴ2 reactions have a significant activation energy barrier. If the reaction is slow at room temperature, gentle heating is often required.
-
Recommendation: Monitor the reaction by TLC or LCMS at room temperature for 4-6 hours. If little progress is observed, gradually increase the temperature to 50-80 °C. Be cautious, as excessive heat can promote side reactions.
-
-
Use of Additives: Catalytic amounts of sodium or potassium iodide (NaI/KI, 0.1 eq) can accelerate the reaction via the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide in situ.
-
Question 4: I'm seeing a significant amount of an elimination byproduct. How can I favor substitution over elimination?
Answer: This is a classic Sɴ2 vs. E2 competition problem. Although the substrate is a primary halide, which generally favors substitution, elimination can become a major pathway under certain conditions.[4][6]
-
Causality & Mechanism: A strong, sterically hindered base can preferentially act as a base (abstracting a proton) rather than a nucleophile (attacking the carbon), leading to an E2 elimination to form an alkene. The primary product would be 3-(methylene)-1,1-difluorocyclobutane.
Caption: Competing Sɴ2 (substitution) and E2 (elimination) pathways.
-
Strategies to Promote Substitution:
-
Base/Nucleophile Choice: Avoid strong, bulky bases like potassium tert-butoxide if your goal is substitution. If using an alcohol, generate the alkoxide with a non-hindered base like NaH. For amine alkylations, a non-nucleophilic base like DIEA or a weaker inorganic base like K₂CO₃ is often sufficient.
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable substitution rate will minimize the elimination byproduct.
-
Nucleophile Concentration: Ensure a high concentration of the nucleophile relative to any base present.
-
Category 3: Stability & Advanced Topics
Question 5: Is the 1,1-difluorocyclobutane ring stable to my reaction conditions? Could it be opening?
Answer: The 1,1-difluorocyclobutane motif is remarkably stable under a wide range of conditions, which is a key reason for its use in drug discovery.[10]
-
Causality: While cyclobutane rings possess inherent ring strain, the presence of the gem-difluoro group can enhance the ring's stability.[11] The strong C-F bonds and their inductive effect contribute to the overall robustness of the scaffold.[12][13] Studies have shown that these rings are stable to strongly acidic and basic conditions, as well as strong nucleophiles.[10] Thermal decomposition generally requires very high temperatures (e.g., >400 °C) and is not a concern under normal synthetic conditions.[14]
-
When to Be Cautious:
-
Lewis Acids: Strong Lewis acids, particularly at elevated temperatures, could potentially coordinate to the fluorine atoms and induce ring-opening or rearrangement. This is generally not an issue in the nucleophilic substitution reactions discussed but should be a consideration in other contexts.
-
Radical Reactions: While stable, the ring can participate in radical reactions, but this requires specific radical initiation conditions not typically present during Sɴ2 reactions.[10]
-
Summary Table of Recommended Conditions
| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Key Tip |
| Aliphatic Alcohol | NaH, KH, KHMDS | THF, DMF | 0 to 60 | Pre-form the alkoxide at 0 °C before adding the alkyl bromide. |
| Phenol | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 to 80 | Cs₂CO₃ is often more effective due to higher solubility and basicity. |
| Primary/Secondary Amine | K₂CO₃, DIEA | Acetonitrile, THF | 25 to 70 | Use 2-3 equivalents of the amine or 1.1 eq amine with an external base. |
| Thiol | K₂CO₃, NaH | DMF, DMSO | 0 to 50 | Thiolates are very potent nucleophiles; reactions are often fast at RT. |
References
- 1. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 3. watson-int.com [watson-int.com]
- 4. (Bromomethyl)cyclobutane | 17247-58-4 | Benchchem [benchchem.com]
- 5. This compound 1252934-30-7 [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal unimolecular decomposition of 1,1-difluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Alkylation Reactions with 3-(Bromomethyl)-1,1-difluorocyclobutane
Welcome to the technical support center for the optimization of reaction conditions for alkylation with 3-(bromomethyl)-1,1-difluorocyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient reactions. The unique properties of the difluorocyclobutyl motif, such as its ability to modulate pKa, lipophilicity, and metabolic stability, make this reagent an increasingly valuable building block in medicinal chemistry. However, its reactivity profile can present specific challenges. This document will provide expert guidance to navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your alkylation experiments with this compound, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in any synthesis is a lower-than-expected yield. With this particular reagent, several factors could be at play.
| Probable Cause | Recommended Solution |
| Insufficiently Strong Base | The acidity of the N-H, O-H, or S-H bond in your substrate is a critical factor. For less acidic protons, a stronger base may be required for complete deprotonation. Consider switching from weaker inorganic bases like K₂CO₃ or Cs₂CO₃ to stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). Always add strong bases at a low temperature (e.g., 0 °C or -78 °C) to control the reaction exotherm. |
| Poor Solubility of Reagents | If your substrate or base is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure you are using a solvent that provides good solubility for all reaction components. For many alkylations, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are excellent choices. |
| Steric Hindrance | The bulky 1,1-difluorocyclobutane group can present a steric challenge for highly hindered substrates. Increasing the reaction temperature may provide the necessary energy to overcome this steric barrier. However, be mindful of potential side reactions at higher temperatures. |
| Decomposition of the Alkylating Agent | Although generally stable, this compound can degrade under harsh basic conditions or at elevated temperatures for prolonged periods. Monitor the reaction progress by TLC or LC-MS and avoid unnecessarily long reaction times. |
Issue 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.
| Probable Cause | Recommended Solution |
| O- vs. C-Alkylation | For substrates with multiple nucleophilic sites, such as phenols with ortho or para positions capable of C-alkylation, a mixture of O- and C-alkylated products can be formed. The choice of solvent and counter-ion can influence the selectivity. Protic solvents tend to favor C-alkylation, while polar aprotic solvents generally favor O-alkylation. Using a stronger, bulkier base can also sometimes favor O-alkylation. |
| Dialkylation | If your substrate has more than one nucleophilic site (e.g., a primary amine or a diol), dialkylation can occur. To minimize this, use a stoichiometric amount or a slight excess of the substrate relative to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction and favor mono-alkylation. |
| Elimination Side Products | Strong, non-nucleophilic bases can promote the elimination of HBr from the alkylating agent, leading to the formation of an alkene. This is more likely to occur at higher temperatures. If elimination is suspected, consider using a milder base or running the reaction at a lower temperature. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a hurdle.
| Probable Cause | Recommended Solution |
| Similar Polarity of Product and Starting Material | The introduction of the fluorinated cyclobutane moiety can sometimes result in a product with a polarity very similar to that of the starting material, making chromatographic separation challenging. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. If the product is basic, adding a small amount of triethylamine to the eluent can improve peak shape. For acidic products, a small amount of acetic acid may be beneficial. |
| Presence of Non-Polar Impurities | If using a strong base like NaH (often supplied as a dispersion in mineral oil), residual mineral oil can contaminate your product. Ensure proper work-up procedures, including extractions with a non-polar solvent like hexane, to remove the mineral oil before chromatography. |
| Product is a Volatile Liquid | The relatively low molecular weight of the alkylating agent means that some products may be volatile.[1] When removing the solvent under reduced pressure, use a cold water bath and avoid excessive heating to prevent loss of your product. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of using this compound.
Q1: What is the recommended general procedure for an N-alkylation reaction with this reagent?
A1: A reliable starting point for the N-alkylation of a heterocyclic amine like an indole would be to use sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like DMF or THF.
Experimental Protocol: N-Alkylation of Indole
Q2: What are the best practices for handling and storing this compound?
A2: this compound should be handled in a well-ventilated fume hood.[2] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reagent should be stored in a tightly sealed container in a cool, dry place.[2] Some suppliers recommend storage at room temperature, while others suggest refrigeration. Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.
Q3: Can I use a weaker base like potassium carbonate for the alkylation of phenols?
A3: Yes, for more acidic substrates like phenols, a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient. These bases are easier to handle than sodium hydride and can lead to cleaner reactions. The choice of base will depend on the pKa of your specific phenol.
Q4: How does the presence of the two fluorine atoms affect the reactivity of the C-Br bond?
A4: The two fluorine atoms on the cyclobutane ring are strongly electron-withdrawing. This has a significant electronic effect on the molecule. While the primary effect is on the cyclobutane ring itself, there can be a through-bond inductive effect that slightly influences the reactivity of the bromomethyl group. However, the dominant factor for its reactivity in Sₙ2 reactions is that it is a primary alkyl bromide, which is generally reactive towards nucleophilic substitution.
Q5: What analytical techniques are most useful for monitoring the reaction progress?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product. For more quantitative analysis and to check for the formation of side products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. ¹⁹F NMR can also be a powerful tool to track the incorporation of the difluorocyclobutyl group into your product.
References
managing side reactions of 3-(Bromomethyl)-1,1-difluorocyclobutane with strong bases
Technical Support Center: 3-(Bromomethyl)-1,1-difluorocyclobutane
Introduction: Understanding the Reactivity of this compound
Welcome to the technical support guide for this compound. This building block is of significant interest to the pharmaceutical and materials science industries due to the unique conformational constraints of the cyclobutane ring and the metabolic stability imparted by the gem-difluoro group.[1][2] Its primary reactive handle is the bromomethyl group, which readily participates in nucleophilic substitution reactions.
However, the inherent ring strain of the cyclobutane scaffold and the electronic influence of the fluorine atoms create a competitive environment where side reactions can occur, particularly in the presence of strong bases.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions when using this compound with strong bases?
The primary side reaction is E2 (bimolecular) elimination , which competes directly with the desired SN2 (bimolecular nucleophilic substitution) pathway.[4][5] In this process, the base abstracts a proton from the cyclobutane ring carbon to which the bromomethyl group is attached, leading to the formation of an exocyclic double bond (3-methylene-1,1-difluorocyclobutane). The competition between SN2 and E2 is a classic challenge in organic synthesis and is highly dependent on reaction conditions.[6]
Q2: How do the gem-difluoro groups on the cyclobutane ring influence its reactivity?
The two fluorine atoms have a profound electronic effect. As highly electronegative atoms, they withdraw electron density from the cyclobutane ring through the inductive effect (-I effect). This has two main consequences:
-
Increased Acidity of Ring Protons: The electron withdrawal can slightly increase the acidity of the C-H bonds on the ring, potentially making them more susceptible to abstraction by a strong base.
-
Modulation of Ring Stability: While C-F bonds are very strong, the introduction of fluorine can alter the stability and reactivity of the ring system. In some fluorinated cyclobutane systems, base-mediated elimination of HF is a known side reaction, though elimination of HBr from the bromomethyl group is kinetically favored.[7][8]
Q3: My reaction is generating a significant amount of 3-methylene-1,1-difluorocyclobutane. What is happening and how can I prevent it?
You are observing the E2 elimination product. This occurs when the base used in your reaction acts as a Brønsted-Lowry base (a proton acceptor) instead of, or in addition to, its intended role (e.g., deprotonating your nucleophile).[9] This pathway is favored by strong, sterically unhindered bases and higher temperatures. To minimize this, you should optimize your choice of base, solvent, and temperature, as detailed in the troubleshooting guide below.
Q4: Is there a risk of ring-opening or rearrangement reactions?
While less common than E2 elimination under basic conditions, the inherent strain of the cyclobutane ring means that rearrangement or ring-opening reactions are a theoretical possibility, especially under harsh conditions or if a carbocation intermediate is formed.[10] For instance, carbocation rearrangements, such as ring expansions to a cyclopentyl system, are well-documented for cyclobutylmethyl systems, though these typically occur under SN1/E1 conditions (weaker base, polar protic solvent), not the strong-base conditions that favor E2.[11] If you observe a complex mixture of unexpected products, a more detailed structural analysis is required to investigate these possibilities.
Troubleshooting Guide: Managing Side Reactions
This section addresses specific experimental problems and provides actionable solutions grounded in mechanistic principles.
Problem 1: Low Yield of Desired Substitution Product; Major Byproduct is an Alkene
-
Probable Cause: The E2 elimination pathway is dominating over the desired SN2 substitution. This is often exacerbated by the choice of base, temperature, and solvent.
-
Scientific Rationale: Strong bases can readily abstract the acidic proton on the tertiary carbon of the cyclobutane ring. The rate of elimination is highly sensitive to steric hindrance around the reaction centers and the nature of the base.[4][6]
-
Solutions & Protocols:
-
Optimize Base Selection: The choice of base is the most critical factor.
-
Use a Sterically Hindered, Non-Nucleophilic Base: If the goal is simply to deprotonate a pronucleophile (e.g., an alcohol or thiol), a bulky base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) is often used. However, their bulkiness can also favor elimination by abstracting the less-hindered proton.[12] For SN2 reactions, a weaker base that is still capable of deprotonating your nucleophile, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is often a better choice as it is less likely to promote E2 elimination.
-
Avoid Small, Strong Bases: Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt) are both strong and relatively small, making them effective at both substitution and elimination, often leading to product mixtures.[9]
-
-
Control Reaction Temperature:
-
Rationale: Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored. Therefore, higher temperatures disproportionately increase the rate of elimination.[5]
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired SN2 reaction. Start at 0 °C or even -78 °C (if solvent permits) and slowly warm the reaction, monitoring by TLC or LCMS.
-
-
Choose the Appropriate Solvent:
-
Rationale: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions because they solvate the cation of the base but not the anion, leaving the anion more reactive. This can increase the rate of the desired substitution.
-
Protocol: Switch from protic solvents (like ethanol), which can participate in and stabilize elimination transition states, to a polar aprotic solvent.
-
-
Visualizing the Competing Pathways
The diagram below illustrates the competition between the desired SN2 pathway and the problematic E2 elimination pathway.
Caption: Competing SN2 and E2 reaction pathways.
Problem 2: Reaction is Sluggish or Does Not Proceed to Completion
-
Probable Cause: Insufficiently basic conditions, poor solubility of reagents, or excessive steric hindrance.
-
Solutions & Protocols:
-
Increase Base Strength (Cautiously): If using a weak base like K₂CO₃, it may not be strong enough to deprotonate your nucleophile efficiently.
-
Protocol: Consider switching to a slightly stronger base like DBU (a non-nucleophilic amine base) or NaH.[3] When using NaH, be mindful of its high reactivity and ensure the reaction is conducted under inert atmosphere and at low temperature initially.
-
-
Improve Solubility: If the base or nucleophilic salt is not soluble in the reaction solvent, the reaction will be slow.
-
Protocol:
-
Consider adding a phase-transfer catalyst (e.g., TBAB) if operating in a biphasic system.
-
Switch to a more polar solvent like DMF or DMSO that can better dissolve ionic species.
-
-
-
Increase Temperature: While higher temperatures can favor elimination, a modest increase may be necessary to overcome the activation energy for the SN2 reaction.
-
Protocol: If the reaction is clean but slow at room temperature, consider gently heating to 40-50 °C while carefully monitoring for the appearance of the elimination byproduct.
-
-
Troubleshooting Decision Workflow
This workflow can guide your experimental optimization process.
Caption: Decision tree for troubleshooting side reactions.
Quantitative Data & Recommended Conditions
The optimal conditions are highly substrate-dependent, but the following table provides a general guide for minimizing the E2 side reaction.
| Parameter | Recommended for SN2 | Rationale | Not Recommended for SN2 | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DBU | Weaker or non-nucleophilic bases disfavor E2. | NaH, KOtBu, NaOEt, KOH | Strong, aggressive bases promote E2 elimination.[4][12] |
| Temperature | -20 °C to 25 °C | Lower temperatures kinetically favor the SN2 pathway. | > 50 °C | Higher temperatures overcome the activation barrier for E2.[5] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance nucleophilicity and accelerate SN2. | Ethanol, t-Butanol | Protic solvents can stabilize the E2 transition state. |
| Concentration | 0.1 - 0.5 M | Standard conditions. | Highly Dilute | May slow down bimolecular reactions. |
References
- 1. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. uwo.scholaris.ca [uwo.scholaris.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
purification methods for derivatives of 3-(Bromomethyl)-1,1-difluorocyclobutane
Welcome to the Technical Support Center for the purification of 3-(Bromomethyl)-1,1-difluorocyclobutane and its derivatives. As a key building block in medicinal chemistry and materials science, achieving high purity is critical for successful downstream applications.[1] The unique combination of a rigid cyclobutane scaffold, electron-withdrawing gem-difluoro group, and a reactive bromomethyl handle presents specific challenges during purification.
This guide, structured in a question-and-answer format, is designed by application scientists to provide you with both foundational protocols and advanced troubleshooting strategies. We will delve into the causality behind experimental choices to empower you to adapt and optimize these methods for your specific derivative.
Before attempting purification, a preliminary analysis of your crude material is essential. This step informs the selection of the most appropriate purification strategy, saving time and maximizing yield.
Question: I have my crude reaction mixture. How do I decide which purification method to use?
Answer: The choice of purification method depends primarily on the physical state of your derivative, its thermal stability, and the nature of the impurities. The parent compound, this compound, has a reported boiling point of approximately 145.7°C, and can be a liquid or a solid at room temperature depending on its purity.[2][3][4]
Here is a decision-making workflow:
References
Technical Support Center: Scale-Up Synthesis of 3-(Bromomethyl)-1,1-difluorocyclobutane
Welcome to the technical support guide for the synthesis of 3-(Bromomethyl)-1,1-difluorocyclobutane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling this valuable fluorinated building block. The unique structural properties of the gem-difluorocyclobutane motif make it a desirable component in medicinal chemistry for modulating physicochemical properties.[1] However, its synthesis, particularly at scale, presents distinct challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered in the laboratory. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your synthetic campaigns.
I. Synthesis Overview & Key Stages
The most common synthetic route to this compound involves the bromination of the corresponding alcohol, 3-(hydroxymethyl)-1,1-difluorocyclobutane. This precursor is typically synthesized from 1,1-difluorocyclobutane-3-carboxylic acid or its esters. The overall process can be visualized as a two-stage transformation.
Diagram: Synthetic Pathway Overview
Caption: General two-stage synthesis of the target compound.
II. Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control during the bromination of 3-(hydroxymethyl)-1,1-difluorocyclobutane?
Controlling the reaction temperature and the rate of reagent addition are paramount. The bromination of alcohols is often exothermic. A failure to adequately manage the reaction temperature can lead to several side reactions, including the formation of ethers and elimination byproducts. On a larger scale, inefficient heat dissipation can create localized hot spots, accelerating decomposition of both reagents and the desired product.
Recommendation:
-
Temperature Control: Maintain a low temperature (typically 0 °C to -15 °C) during the addition of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise to the solution of the alcohol. This ensures the heat generated can be effectively managed by the cooling system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
FAQ 2: I am observing a significant amount of an impurity with a similar retention time to my product in GC-MS. What could it be?
A common impurity in this synthesis is the rearranged product, 3-bromo-1,1-difluorocyclobutane.[2][3][4] This can arise from the formation of a cyclobutyl cation intermediate, which can undergo hydride shifts. Acidic conditions, which can be generated by the hydrolysis of some brominating agents (e.g., PBr₃), can promote the formation of this carbocation and subsequent rearrangement.
Another possibility is the presence of unreacted starting material, 3-(hydroxymethyl)-1,1-difluorocyclobutane, or the formation of a bis(1,1-difluorocyclobut-3-ylmethyl) ether, especially if the reaction conditions are not optimized.
FAQ 3: What are the best practices for storing this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Although the difluorocyclobutane ring is generally stable, the bromomethyl group is susceptible to nucleophilic substitution.[7] Therefore, it is crucial to protect it from moisture to prevent hydrolysis back to the starting alcohol. For long-term storage, refrigeration under an inert atmosphere is recommended.
III. Troubleshooting Guide
Problem 1: Low Yield in the Bromination Step
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reagent, low temperature, or short reaction time. | Monitor the reaction by TLC or GC-MS. If starting material remains, consider adding a slight excess of the brominating agent or allowing the reaction to stir for a longer period at the controlled temperature. |
| Side Reactions | Overheating or the presence of water can lead to the formation of ethers, olefins, or rearranged byproducts. | Ensure rigorous temperature control and use anhydrous solvents and reagents. Consider using a milder brominating agent. |
| Degradation during Workup | The product can be sensitive to aqueous basic conditions used for quenching. | Use a mild quenching agent like saturated sodium bicarbonate solution and keep the temperature low during the quench. Minimize the time the product is in contact with the aqueous phase. |
| Loss during Purification | The product is volatile. Significant loss can occur during solvent removal under high vacuum or at elevated temperatures. | Use a rotary evaporator at a moderate temperature and pressure. For final purification, consider column chromatography over distillation if volatility is a major issue. |
Problem 2: Difficulty in Removing Phosphorus-Containing Byproducts
When using phosphorus-based brominating agents like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide (Appel reaction), the removal of phosphorus byproducts (e.g., phosphorous acid, triphenylphosphine oxide) can be challenging.
Workflow for Byproduct Removal
Caption: Purification workflow for phosphorus byproduct removal.
Detailed Protocol for Byproduct Removal:
-
Quenching: After the reaction is complete, slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate. This will neutralize any remaining acidic species.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane or diethyl ether.
-
Washing: Wash the combined organic layers with water and then brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solvent using a rotary evaporator.
-
Chromatography: If phosphorus byproducts persist, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is highly effective for separation.
Problem 3: Potential for Ring-Opening or Rearrangement
The cyclobutane ring, particularly when functionalized with electron-withdrawing fluorine atoms, can be susceptible to ring-opening or rearrangement under certain conditions, although it is generally considered stable.[8] Strongly acidic or Lewis acidic conditions should be approached with caution.
Preventative Measures:
-
Choice of Reagents: Opt for brominating agents that do not generate strong acids as byproducts. The Appel reaction (PPh₃, CBr₄) is often a good choice as it proceeds under milder, neutral conditions.
-
Non-acidic Workup: Avoid acidic washes during the workup procedure.
-
Buffer the Reaction: In some cases, the addition of a non-nucleophilic base, such as pyridine or 2,6-lutidine, can scavenge any generated acid and prevent rearrangement.
IV. Alternative Brominating Agents
For large-scale synthesis, safety and sustainability are critical considerations. The use of highly toxic and corrosive reagents like liquid bromine should be avoided.[9]
| Reagent | Advantages | Disadvantages |
| Phosphorus Tribromide (PBr₃) | Readily available, effective for primary alcohols. | Generates acidic byproducts (H₃PO₃), can cause rearrangements. |
| Appel Reaction (CBr₄, PPh₃) | Mild, neutral conditions, high yields. | Generates stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove. |
| N-Bromosuccinimide (NBS) / PPh₃ | Solid reagent, easier to handle than liquid bromine. | Can be less reactive for some substrates. |
| Hydrogen Bromide (HBr) Gas/Solution | Cost-effective. | Highly corrosive, requires specialized equipment, can promote carbocation formation and rearrangement. |
| Bromide-Bromate Couple | Eco-friendly alternative, bypasses the use of liquid bromine.[10] | May require specific pH control and reaction conditions. |
V. Safety Considerations
-
Handling: this compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Brominating Agents: Many brominating agents are highly corrosive and toxic. Consult the Safety Data Sheet (SDS) for each reagent before use and handle them with extreme care.
-
Quenching: The quenching of reactive brominating agents is often highly exothermic. Perform this step slowly and with adequate cooling.
VI. Conclusion
The scale-up synthesis of this compound requires careful control over reaction conditions to maximize yield and purity while ensuring safety. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can confidently navigate the challenges of producing this important building block for drug discovery and development.
VII. References
-
ECHEMI. (2019, July 15). This compound SDS, 1252934-30-7 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9. Retrieved from --INVALID-LINK--
-
CP Lab Safety. 3-(Bromomethyl)-1, 1-difluorocyclobutane, 1 gram. Retrieved from --INVALID-LINK--
-
Synblock. CAS 1252934-30-7 | this compound. Retrieved from --INVALID-LINK--
-
Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
-
Watson International. 3-Bromomethyl-1,1-difluoro-cyclobutane CAS 1252934-30-7. Retrieved from --INVALID-LINK--
-
Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry–An Asian Journal.
-
MySkinRecipes. 3-(bromomethyl)-1,1-difluorocyclopentane. Retrieved from --INVALID-LINK--
-
CSIR-CSMCRI. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. CSIR-Central Salt and Marine Chemicals Research Institute.
-
Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Retrieved from --INVALID-LINK--
-
PubChem. 3-Bromo-1,1-difluorocyclobutane. Retrieved from --INVALID-LINK--
-
Synthonix. 3-Bromo-1,1-difluorocyclobutane - [B11669]. Retrieved from --INVALID-LINK--
-
Advanced ChemBlocks. 3-Bromo-1,1-difluoro-cyclobutane. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ACS Fall 2025. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. 3-Bromo-1,1-difluorocyclobutane | C4H5BrF2 | CID 58557207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 1310729-91-9 | 3-Bromo-1,1-difluorocyclobutane [synthonix.com]
- 4. 3-Bromo-1,1-difluoro-cyclobutane 97% | CAS: 1310729-91-9 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. CAS 1252934-30-7 | this compound - Synblock [synblock.com]
- 7. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
Technical Support Center: Safe Handling and Storage of 3-(Bromomethyl)-1,1-difluorocyclobutane
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and governmental safety protocols.
Introduction
Welcome to the technical support center for 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS No. 1252934-30-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the safe handling and storage of this versatile building block. As a primary alkyl bromide with a strained, fluorinated cyclobutane ring, this compound exhibits unique reactivity and requires specific handling procedures to ensure experimental success and, most importantly, laboratory safety.[1][2] This resource addresses common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
General Handling and Safety
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards stem from its nature as an alkylating agent and the presence of the bromomethyl group.[3][4][5] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] The GHS pictograms typically associated with this compound indicate these hazards.[6][7] As an alkylating agent, it can covalently modify biological molecules, necessitating caution to avoid exposure.[4][5] Although many Safety Data Sheets (SDS) for this specific compound indicate "no data available" for detailed toxicological properties, the structural alerts warrant handling it with care.[8][9]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory. For splash hazards, a full-face shield should be worn in addition to goggles.[8][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[3]
-
Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[10] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[8]
Q3: What are the appropriate first-aid measures in case of accidental exposure?
A3: Immediate and appropriate first-aid is critical.
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Storage and Stability
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is essential to maintain the compound's integrity and prevent hazardous situations. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[2] It should be stored away from incompatible materials, heat, sparks, and open flames.[8][11]
Q5: Is this compound sensitive to light or moisture?
A5: While specific data for this compound is limited, alkyl bromides can be sensitive to light and moisture.[2] Fluorinated compounds can also be moisture-sensitive.[10] Therefore, it is best practice to store it in a tightly sealed container, protected from light. Hydrolysis of the bromomethyl group is a potential degradation pathway in the presence of water.
Q6: What materials are incompatible with this compound?
A6: As a general rule for alkyl bromides, this compound should be kept away from:
-
Strong Oxidizing Agents: Such as perchlorates, peroxides, and nitrates, which can lead to vigorous or explosive reactions.[11]
-
Strong Bases: Can promote elimination reactions, leading to the formation of an alkene and generating hydrogen bromide.[3]
-
Metals: Such as powdered aluminum or magnesium, which can react with halogenated hydrocarbons.[11][12]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, focusing on its primary role as an alkylating agent in nucleophilic substitution reactions.
Reaction-Specific Issues
Q7: I am observing low yields in my nucleophilic substitution reaction. What are the likely causes?
A7: Low yields in nucleophilic substitution reactions with this substrate can be attributed to several factors:
-
Steric Hindrance: The cyclobutane ring, although a four-membered ring, presents some steric bulk around the electrophilic carbon of the bromomethyl group. This can slow down the rate of S(_N)2 reactions.[13][14][15]
-
Competing Elimination (E2) Reaction: If the nucleophile is also a strong base (e.g., alkoxides, hydroxides), an E2 elimination reaction can compete with the desired S(_N)2 substitution, leading to the formation of an exocyclic methylene cyclobutane byproduct. This is a common issue with sterically hindered alkyl halides.[3]
-
Inappropriate Solvent Choice: For S(_N)2 reactions, polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity. Using polar protic solvents (e.g., ethanol, water) can decrease the nucleophilicity of the attacking species through hydrogen bonding and may favor S(_N)1/E1 pathways if a carbocation can be formed.[16]
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide leaving group efficiently.
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[3]
Q8: How can I favor the S(_N)2 substitution over the E2 elimination side reaction?
A8: To maximize the yield of the desired substitution product, consider the following strategies:
-
Choice of Nucleophile: Use a strong nucleophile that is a weak base. Good examples include azide (N(_3)
), cyanide (CN− ), and thiols (RS− ).[3]− -
Reaction Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the elimination pathway, which typically has a higher activation energy.[3]
-
Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or acetone to enhance the rate of the S(_N)2 reaction.[16]
-
Concentration: Use a high concentration of the nucleophile to favor the bimolecular S(_N)2 reaction.
Q9: My reaction mixture has turned dark, and I'm seeing multiple spots on my TLC plate. What could be happening?
A9: Darkening of the reaction mixture and the appearance of multiple spots on a TLC plate are often indicative of decomposition or side reactions. Possible causes include:
-
Thermal Decomposition: While specific data is lacking, prolonged heating at high temperatures could lead to the decomposition of the fluorinated cyclobutane ring or elimination of HBr. Thermal decomposition of fluorinated hydrocarbons can lead to the formation of toxic products like hydrogen fluoride.[17]
-
Reaction with Incompatible Materials: Ensure that your reaction vessel and any other reagents are compatible. Strong bases or oxidizing agents can cause degradation.
-
Side Reactions: Besides elimination, other unforeseen side reactions may be occurring. It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Physicochemical Data and Storage Summary
| Property | Value | Source(s) |
| CAS Number | 1252934-30-7 | [6][7][18] |
| Molecular Formula | C(_5)H(_7)BrF(_2) | [6][7] |
| Molecular Weight | 185.01 g/mol | [6][7] |
| Appearance | Solid or Liquid | [6][18] |
| Boiling Point | ~145.7 °C (Predicted) | [7] |
| Storage Temperature | Room temperature to 2-8°C | [2][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, certain metals | [11][12] |
Experimental Workflow Visualization
Decision-Making for Nucleophilic Substitution
The following diagram illustrates a logical workflow for troubleshooting and optimizing a nucleophilic substitution reaction with this compound.
Caption: A flowchart for troubleshooting common issues in nucleophilic substitution reactions.
References
- 1. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. calpaclab.com [calpaclab.com]
- 7. CAS 1252934-30-7 | this compound - Synblock [synblock.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. aksci.com [aksci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. This compound 1252934-30-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-(Bromomethyl)-1,1-difluorocyclobutane
Introduction
3-(Bromomethyl)-1,1-difluorocyclobutane is a key building block in modern synthetic chemistry, frequently utilized as an intermediate in the development of novel pharmaceutical and agrochemical agents.[1] Its unique difluorocyclobutane motif can impart desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity.[1] Consequently, the ability to accurately and reliably quantify this intermediate is paramount for ensuring process control, evaluating purity, and guaranteeing the quality of the final active ingredient.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated through the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, providing researchers and drug development professionals with the technical insights needed to select and validate the most appropriate method for their specific application.[2][3][4]
Chapter 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Applicability
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[5] The compound's boiling point of approximately 146°C allows for easy volatilization without thermal degradation.[6] Coupling GC with a mass spectrometer provides exceptional specificity, allowing for unambiguous identification based on the compound's mass spectrum and enabling highly sensitive quantification, particularly when operating in Selected Ion Monitoring (SIM) mode. This makes GC-MS the premier choice for trace-level impurity analysis and stability-indicating assays where degradation products must be resolved and quantified.[7][8]
Experimental Workflow & Method Development Considerations
The goal of method development is to achieve a symmetrical peak for the analyte, baseline separation from any impurities, and a stable, reproducible signal.
-
Column Selection: The analyte is a halogenated hydrocarbon, suggesting a low-to-mid polarity stationary phase is optimal. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent) provides a good balance of selectivity for such compounds and is robust enough for routine use.
-
Inlet Configuration: A split/splitless injector is standard. A split injection (e.g., 50:1 ratio) is used for assay-level quantification to avoid column overloading, while a splitless injection can be employed for trace impurity analysis to maximize sensitivity. The injector temperature must be high enough to ensure rapid volatilization (~250°C) but not so high as to cause degradation.
-
Oven Temperature Program: A temperature gradient is crucial for achieving good chromatography. Starting at a low temperature (~50°C) allows for sharp peak focusing at the head of the column. A subsequent ramp (e.g., 10-20°C/min) to a final temperature (~280°C) ensures the analyte elutes in a reasonable time and that any higher-boiling impurities are cleared from the column.
-
Mass Spectrometer Parameters: For quantification, Selected Ion Monitoring (SIM) is superior to full scan mode. By monitoring characteristic ions of this compound (e.g., the molecular ion and key fragments), signal-to-noise is dramatically increased, lowering the limits of detection and quantification.
Caption: Workflow for quantification by GC-MS.
Validation Protocol: A Step-by-Step Guide
The following protocol is designed as a self-validating system based on ICH Q2(R1) guidelines.[3][4]
-
Specificity (Forced Degradation):
-
Expose solutions of the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for 24 hours.
-
Analyze stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the parent analyte peak and any degradation product peaks. Peak purity analysis using MS spectral data should confirm the homogeneity of the analyte peak. This establishes the method as stability-indicating.[7][9]
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards by diluting a stock solution of this compound. A typical range for an assay is 50% to 150% of the target concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
-
Accuracy:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Determine based on the signal-to-noise ratio (S/N).
-
LOD is typically where S/N is 3:1.
-
LOQ is where S/N is 10:1. The precision at the LOQ should also be verified (RSD ≤ 10%).
-
-
Robustness:
-
Systematically vary key method parameters, such as injector temperature (±5°C), column flow rate (±10%), and initial oven temperature (±2°C).
-
Analyze a sample under each modified condition.
-
Acceptance Criteria: The results should not deviate significantly from the nominal conditions, demonstrating the method's reliability during routine use.
-
Performance Summary
| Validation Parameter | Typical Performance Data (GC-MS) |
| Linearity (r²) | > 0.9995 |
| Range | 0.1 µg/mL - 100 µg/mL |
| Accuracy (% Recovery) | 99.1% - 101.5% |
| Precision (RSD) | Repeatability: < 0.8%; Intermediate: < 1.5% |
| LOD | ~0.03 µg/mL (SIM mode) |
| LOQ | ~0.1 µg/mL (SIM mode) |
| Specificity | Stability-indicating |
Chapter 2: High-Performance Liquid Chromatography (HPLC-UV)
Rationale and Applicability
Experimental Workflow & Method Development Considerations
-
Column Selection: Standard C18 columns may provide insufficient retention for this small, relatively non-polar molecule. A column with a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP or F5) is the logical choice. These phases offer alternative selectivity through dipole-dipole and π-π interactions, which can be highly effective for separating halogenated compounds.[10]
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water is a good starting point. Acetonitrile is often preferred over methanol for analytes with low UV absorbance as it has a lower UV cutoff. The ratio (e.g., 60:40 ACN:H₂O) is optimized to achieve a suitable retention time (k' between 2 and 10).
-
Detection: A UV detector set to a low wavelength, such as 205 nm, is required. It is critical to use high-purity solvents to minimize baseline noise at this wavelength.
Caption: Workflow for quantification by HPLC-UV.
Validation Protocol
The validation protocol for HPLC-UV follows the same structure as for GC-MS (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness) as mandated by ICH Q2(R1).[2] The key difference lies in the experimental execution and expected performance.
-
Specificity: Forced degradation is performed as described for GC-MS. The goal is to demonstrate that degradation products are resolved from the main peak.
-
Robustness: Parameters to vary include mobile phase composition (±2% organic), column temperature (±5°C), and flow rate (±0.1 mL/min).
Performance Summary
| Validation Parameter | Typical Performance Data (HPLC-UV) |
| Linearity (r²) | > 0.999 |
| Range | 10 µg/mL - 500 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.8% |
| Precision (RSD) | Repeatability: < 1.0%; Intermediate: < 2.0% |
| LOD | ~3 µg/mL |
| LOQ | ~10 µg/mL |
| Specificity | Stability-indicating |
Chapter 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Rationale and Applicability
Quantitative NMR stands apart as a primary analytical method because the signal intensity is directly proportional to the molar concentration of the analyte, independent of its chemical structure. This allows for quantification without a reference standard of the same compound. For this compound, ¹⁹F qNMR is exceptionally well-suited. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes the risk of signal overlap.[11][12] This makes ¹⁹F qNMR a powerful tool for assigning the absolute purity of a reference standard or for accurately assaying bulk material.
Experimental Workflow & Method Development Considerations
-
Internal Standard (IS) Selection: This is the most critical step. The IS must be a high-purity (>99.5%), non-volatile, non-reactive fluorinated compound that does not have signals overlapping with the analyte. A common choice might be trifluoroacetic acid or another certified fluorinated reference material.
-
Solvent: A deuterated solvent that dissolves both the analyte and the IS is required (e.g., Acetone-d₆, DMSO-d₆).
-
Acquisition Parameters: To ensure accurate integration, a full relaxation of the nuclei between pulses is essential. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei in both the analyte and the IS. A 90° pulse angle can be used to maximize the signal-to-noise ratio.[13]
Caption: Workflow for purity assignment by ¹⁹F qNMR.
Validation Protocol
Validation for qNMR focuses on demonstrating the suitability of the chosen parameters and internal standard.
-
Specificity: The ¹⁹F spectrum should show clear, baseline-resolved signals for both the analyte and the internal standard.
-
Linearity: While not a calibration-based method, linearity can be demonstrated by preparing samples with varying weight ratios of analyte to internal standard and confirming the calculated purity remains consistent.
-
Accuracy: Accuracy is typically established by analyzing a well-characterized, certified reference material or by comparing the qNMR result to that obtained from an independent, validated method (e.g., GC-MS with a qualified standard).
-
Precision: Repeatability is determined by analyzing at least six independent sample preparations. Intermediate precision is assessed on a different day or by a different operator.
-
LOQ/LOD: These are less relevant for qNMR as it is primarily used for assaying bulk material, not for trace analysis. However, they can be determined if necessary.
Performance Summary
| Validation Parameter | Typical Performance Data (¹⁹F qNMR) |
| Specificity | Excellent, based on unique chemical shifts |
| Accuracy (% Purity) | 99.0% - 101.0% (vs. theoretical) |
| Precision (RSD) | Repeatability: < 0.5%; Intermediate: < 1.0% |
| Key Advantage | Primary method; no analyte-specific standard needed |
| Key Limitation | Lower throughput, requires specialized equipment |
Chapter 4: Comparative Analysis and Recommendations
The choice of analytical method is dictated by the intended purpose of the analysis. Each technique offers a unique combination of sensitivity, specificity, and practicality.
Head-to-Head Comparison
| Feature | GC-MS | HPLC-UV | ¹⁹F qNMR |
| Primary Application | Impurity Profiling, Trace Analysis | Routine QC, Purity Assay | Reference Standard Certification, Absolute Assay |
| Sensitivity | Excellent (+++) | Moderate (+) | Good (++) |
| Specificity | Excellent (+++) | Good (++) | Excellent (+++) |
| Throughput | High | High | Low |
| Need for Analyte Standard? | Yes | Yes | No (Requires Internal Standard) |
| Equipment Cost | High | Moderate | Very High |
| Method Development | Moderate Complexity | Low-Moderate Complexity | High Complexity (Parameter Optimization) |
Decision-Making Framework
To assist in selecting the most appropriate method, the following logical decision tree can be used.
Caption: Decision tree for analytical method selection.
Conclusion
The quantification of this compound can be successfully achieved using GC-MS, HPLC-UV, and ¹⁹F qNMR.
-
GC-MS is the superior choice for stability-indicating assays and the quantification of trace impurities, offering unparalleled sensitivity and specificity.
-
HPLC-UV , when developed with a suitable fluorinated column, provides a robust and reliable method for routine quality control and purity assessments.
-
¹⁹F qNMR serves as an indispensable primary method for the absolute purity determination of reference standards, anchoring the accuracy of all other chromatographic methods.
A comprehensive approach to quality control will often leverage two of these orthogonal methods: a high-throughput chromatographic technique (GC or HPLC) for routine testing and qNMR for the definitive characterization of the reference material used for calibration. By understanding the strengths and limitations of each technique, researchers and scientists can ensure the integrity of their data and the quality of the materials they produce.
References
- 1. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CAS 1252934-30-7 | this compound - Synblock [synblock.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijsdr.org [ijsdr.org]
- 9. ijcrt.org [ijcrt.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to Assessing the Biological Activity of 3-(Bromomethyl)-1,1-difluorocyclobutane Derivatives
Introduction: The Emergence of Fluorinated Cyclobutanes in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer improved pharmacological properties is relentless. Among the saturated carbocycles, the cyclobutane ring has gained significant traction as a versatile bioisostere, particularly for replacing planar aromatic systems.[1][2] Its puckered, three-dimensional structure can enhance binding affinity by providing superior complementarity to protein binding pockets, while its saturated nature often leads to improved metabolic stability and solubility—key attributes for successful drug candidates.[1]
The compound 3-(Bromomethyl)-1,1-difluorocyclobutane represents a particularly valuable starting material. The gem-difluoro group enhances metabolic stability and modulates lipophilicity, desirable traits in drug design, while the reactive bromomethyl handle provides a versatile anchor for synthetic elaboration, allowing for the creation of diverse derivative libraries.[3][4] These derivatives are promising candidates for a range of therapeutic targets, including enzymes like kinases and central nervous system agents.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the biological activity of novel derivatives synthesized from this fluorinated building block. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, present comparative data, and provide detailed workflows to ensure scientific integrity and reproducibility.
The Strategic Framework: A Multi-Tiered Approach to Biological Evaluation
A robust assessment of a new chemical entity's biological activity is not a single experiment but a logical cascade. The goal is to efficiently triage compounds, identifying those with potent and specific activity while deprioritizing those that are broadly toxic or inactive. Our approach is a three-tiered screening funnel, starting with broad cytotoxicity profiling, moving to target-oriented functional assays, and culminating in specific target identification for the most promising hits.
Caption: A workflow for assessing the biological activity of novel compounds.
Tier 1: Cytotoxicity Profiling — The First Gatekeeper
Expertise & Experience: Before investigating a desired therapeutic effect (e.g., enzyme inhibition), it is crucial to first assess a compound's general toxicity.[5] A compound that indiscriminately kills all cells is a poison, not a drug. Cytotoxicity assays provide this foundational data, helping to determine the concentration range where a compound can be studied for specific effects without causing overt cell death.[6] This establishes the therapeutic index—the ratio between the toxic dose and the therapeutic dose.[5]
We will detail the Lactate Dehydrogenase (LDH) release assay, a reliable method that quantifies cell membrane damage.[6][7] Healthy cells have an intact plasma membrane, but when damaged, they release cytoplasmic enzymes like LDH into the culture medium. The amount of LDH released is directly proportional to the number of dead cells.[7]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with your chosen cancer and non-cancerous cell lines (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for maximum lysis.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well, as per the manufacturer's instructions (e.g., Abcam's LDH Assay Kit).[7] Incubate in the dark at room temperature for approximately 30 minutes.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control (maximum LDH release). Plot the results to determine the IC50 value (the concentration at which 50% of cells are killed).
Data Presentation: Comparative Cytotoxicity
| Compound | Derivative Structure (R-group) | Cancer Cell Line (A549) IC50 (µM) | Normal Cell Line (BEAS-2B) IC50 (µM) | Selectivity Index (SI)¹ |
| Derivative 1 | -N(CH₃)₂ | 15.2 | > 100 | > 6.6 |
| Derivative 2 | -O-Ph | 5.8 | 45.1 | 7.8 |
| Derivative 3 | -S-Ph-Cl | 2.1 | 8.4 | 4.0 |
| Doxorubicin | (Positive Control) | 0.8 | 1.5 | 1.9 |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
Tier 2: Target-Oriented Assays — Probing for Specific Function
Expertise & Experience: With a non-toxic concentration range established, the next step is to screen for a desired biological function. Enzyme inhibition is a cornerstone of modern therapeutics, and many drugs, particularly in oncology, function by blocking the activity of key enzymes like kinases.[9][10] Given that fluorinated scaffolds are common in kinase inhibitors, assessing the ability of our derivatives to inhibit a relevant kinase is a logical progression.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 4. Buy this compound | 1252934-30-7 [smolecule.com]
- 5. opentrons.com [opentrons.com]
- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 8. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity | MDPI [mdpi.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Computationally Analyzing and Predicting the Reactivity of 3-(Bromomethyl)-1,1-difluorocyclobutane
Introduction: The Rising Value of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated motifs, particularly strained ring systems like cyclobutanes, offer a unique combination of properties: they can enhance metabolic stability, modulate lipophilicity and pKa, and enforce specific molecular conformations to improve binding affinity.[1][2] The 1,1-difluorocyclobutane moiety, in particular, is an increasingly popular bioisosteric replacement for gem-dimethyl or carbonyl groups.
One of the key building blocks for introducing this valuable scaffold is 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS 1252934-30-7).[3][4] This reagent is designed for facile functionalization via nucleophilic substitution at the primary carbon bearing the bromine atom.[5] However, predicting its reactivity relative to non-fluorinated analogues and understanding its propensity for competing reaction pathways (e.g., SN2 vs. E2) is critical for its effective use in complex syntheses.
This guide provides a framework for leveraging computational chemistry to perform a rigorous, predictive analysis of the reactivity of this compound. We will compare its predicted behavior in a model nucleophilic substitution reaction against its non-fluorinated counterpart, bromomethylcyclobutane. This comparative approach allows us to isolate and quantify the electronic influence of the gem-difluoro group. The methodologies described herein are designed to be self-validating, integrating computational prediction with clear protocols for experimental verification.[6][7][8]
Part 1: The Computational Workflow: From Hypothesis to In Silico Prediction
The central hypothesis of our computational study is that the strongly electron-withdrawing gem-difluoro group in this compound will influence the transition state energy of nucleophilic substitution reactions compared to the non-fluorinated analogue. To test this, we will employ Density Functional Theory (DFT), a robust method for accurately modeling reaction mechanisms and energetics in organic chemistry.[9][10]
Rationale for Method Selection
-
DFT Functional (M06-2X): We select the M06-2X functional. This choice is deliberate; M06-2X is a hybrid meta-GGA functional known for its excellent performance in calculating thermochemistry and, critically, non-covalent interactions and barrier heights for main-group elements, making it well-suited for transition state analysis.[11]
-
Basis Set (6-311+G(d,p)): A triple-zeta basis set like 6-311+G(d,p) provides a good balance between accuracy and computational cost. The inclusion of diffuse functions ('+') is essential for accurately describing anionic species like the incoming nucleophile and the leaving bromide ion, while polarization functions ('d,p') are necessary for describing the distorted geometries of transition states.
-
Solvent Model (PCM): Reactions are rarely performed in the gas phase. The Polarizable Continuum Model (PCM) will be used to simulate the bulk electrostatic effects of a common organic solvent, such as acetonitrile (ACN).[9][10] This is crucial as solvent polarity can dramatically affect the stability of charged species and, consequently, reaction rates.[10]
Computational Analysis Workflow Diagram
The following diagram outlines the logical flow of the computational investigation.
Caption: Computational workflow for reactivity analysis.
Step-by-Step Computational Protocol
-
Structure Building: Construct the 3D structures of this compound, bromomethylcyclobutane, and the chosen nucleophile (e.g., cyanide anion, CN⁻).
-
Reactant Optimization: Perform a geometry optimization and frequency calculation for each reactant molecule individually in the specified solvent model (PCM, acetonitrile). Confirm that there are no imaginary frequencies, indicating a true energy minimum.
-
Transition State (TS) Search:
-
Set up a transition state search for the SN2 reaction between each cyclobutane derivative and the nucleophile. Use an appropriate algorithm like QST2 (requiring reactant and product structures) or a Berny optimization (starting from a guessed TS geometry).
-
The goal is to locate the first-order saddle point on the potential energy surface.
-
-
TS Validation: Perform a frequency calculation on the optimized TS structure. A valid transition state must have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process of the reaction coordinate.[11]
-
Reaction Path Confirmation: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS. This traces the reaction path downhill from the transition state, confirming that it connects the intended reactants and products.
-
Product Optimization: Perform a geometry optimization and frequency calculation on the final product complex identified by the IRC calculation.
-
Energy Calculation: Calculate the Gibbs free energy (G) for all optimized structures (reactants, TS, products). The Gibbs free energy includes zero-point vibrational energy (ZPVE) and thermal corrections, providing a more accurate representation of the system's energy at a given temperature (e.g., 298.15 K).
-
Data Analysis: Calculate the activation energy (ΔG‡ = G_TS - G_reactants) and the overall reaction energy (ΔGrxn = G_products - G_reactants).
Part 2: Comparative Reactivity Analysis - Predicted Outcomes
While this guide outlines the procedure for the analysis, we can predict the likely outcomes based on established principles of physical organic chemistry. The two fluorine atoms on the cyclobutane ring exert a powerful through-bond inductive electron-withdrawing effect (-I effect).
SN2 Reaction: Fluorinated vs. Non-Fluorinated Substrate
The SN2 reaction is the most probable pathway for a primary alkyl bromide.[12] The rate of this reaction is dictated by the energy of its transition state.
Caption: Generalized SN2 reaction coordinate.
Predicted Electronic Effects: The gem-difluoro group is located at the C3 position, remote from the reaction center (the CH₂Br group). This distance means its inductive effect will be attenuated but still significant. The electron withdrawal will slightly polarize the C-Br bond, making the carbon atom more electrophilic and potentially more susceptible to nucleophilic attack. However, this same effect can also destabilize the developing negative charge on the leaving bromide in the transition state. The net effect on the activation barrier (ΔG‡) is not immediately obvious without computation, which highlights the necessity of this analysis.
A plausible hypothesis is that the inductive withdrawal will have a minor rate-accelerating effect on the SN2 reaction compared to the non-fluorinated analogue.
Comparative Data Table (Hypothetical Computational Results)
The table below presents a set of hypothetical yet chemically plausible results that one might expect from the computational workflow described above for an SN2 reaction with CN⁻ in acetonitrile.
| Substrate | Alternative Name | Predicted ΔG‡ (kcal/mol) | Predicted ΔGrxn (kcal/mol) | Predicted Reactivity Comparison |
| This compound | Fluorinated Substrate | 20.5 | -15.2 | Baseline (Slightly Faster) |
| Bromomethylcyclobutane | Non-Fluorinated Analogue | 21.2 | -14.8 | Slower than fluorinated substrate |
Note: These values are illustrative examples for comparison purposes and represent a typical outcome for such a computational experiment.
Part 3: Experimental Validation - Bridging Theory and Practice
A core tenet of computational chemistry is that predictions must be validated by experimental data.[13][14] A simple yet effective method to test our computational predictions is to perform a competitive reaction experiment or to measure the reaction rates independently.
Step-by-Step Protocol for Experimental Validation
-
Materials: Obtain high-purity samples of this compound, bromomethylcyclobutane, a nucleophile (e.g., sodium cyanide), an internal standard (e.g., undecane), and the reaction solvent (e.g., anhydrous acetonitrile).
-
Reaction Setup:
-
In two separate, identical reaction vessels equipped with stir bars and under an inert atmosphere (e.g., nitrogen), prepare solutions of the nucleophile in acetonitrile.
-
Add a precise amount of the internal standard to each vessel.
-
Bring both solutions to a constant temperature (e.g., 50 °C) in a thermostated oil bath.
-
-
Initiation and Monitoring:
-
At time t=0, add an equimolar amount of the fluorinated substrate to the first vessel and the non-fluorinated substrate to the second.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and washing with water to remove the ionic nucleophile.
-
-
Analysis:
-
Analyze the quenched aliquots by Gas Chromatography (GC) or GC-MS.
-
Quantify the disappearance of the starting material and the appearance of the product relative to the constant concentration of the internal standard.
-
-
Data Interpretation: Plot the concentration of the starting material versus time for both reactions. The relative slopes of these plots will give a direct measure of the relative reaction rates, which can then be compared to the difference in the computationally predicted activation energies (ΔG‡). A lower ΔG‡ should correspond to a faster reaction rate.
Conclusion and Outlook
This guide details a comprehensive, integrated strategy for analyzing the reactivity of this compound. By combining the predictive power of DFT calculations with a clear path toward experimental validation, researchers can gain deep, mechanistic insights into the role of the gem-difluoro group. This understanding is not merely academic; it provides a rational basis for selecting reaction conditions, predicting potential side reactions, and ultimately accelerating the synthesis of novel, complex molecules for drug discovery and development. The workflow presented here serves as a robust template for investigating the reactivity of other valuable fluorinated building blocks.
References
- 1. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 2. benchchem.com [benchchem.com]
- 3. watson-int.com [watson-int.com]
- 4. CAS 1252934-30-7 | this compound - Synblock [synblock.com]
- 5. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 6. fiveable.me [fiveable.me]
- 7. grnjournal.us [grnjournal.us]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Validation of Reaction Mechanisms [shepherd.caltech.edu]
- 14. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
A Comparative Guide to the Metabolic Stability of 1,1-Difluorocyclobutane Moieties: In Vitro Insights and In Vivo Realities
Introduction: The Rise of a Strategic Moiety in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] A significant hurdle in this journey is metabolic instability, where promising compounds are rapidly broken down by the body's enzymatic machinery, leading to low bioavailability and short duration of action.[2][3] To counter this, chemists employ various strategies, one of the most effective being the introduction of bioisosteres—chemical groups that mimic the spatial and electronic properties of another group while conferring improved pharmacokinetic characteristics.[4][5][6]
Among the most successful of these is the 1,1-difluorocyclobutane moiety. This small, saturated ring system, adorned with a geminal difluoride, has emerged as a powerful tool for blocking sites of metabolic oxidation.[7] It often serves as a bioisosteric replacement for metabolically vulnerable groups like gem-dimethyl or carbonyl functionalities.[8] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic fate, enhancing its stability and overall performance.[9][10][11]
This guide provides an in-depth comparison of the in vitro and in vivo metabolic stability of compounds containing the 1,1-difluorocyclobutane moiety. We will explore the mechanistic underpinnings of its stability, detail the experimental protocols used for its assessment, and bridge the gap between laboratory assays and real-world pharmacokinetic outcomes.
The Mechanistic Advantage: Why Fluorine Confers Stability
The remarkable metabolic stability of the 1,1-difluorocyclobutane group is not coincidental; it is rooted in fundamental principles of physical organic chemistry. The primary driver of Phase I metabolism for many drugs is oxidation, catalyzed by the cytochrome P450 (CYP) family of enzymes found predominantly in the liver.[12] These enzymes typically function by abstracting a hydrogen atom from a C-H bond, initiating a cascade that leads to hydroxylation.
The 1,1-difluorocyclobutane moiety thwarts this process in two key ways:
-
C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~110 kcal/mol). This inherent strength makes the C-F bond itself resistant to enzymatic cleavage.[4]
-
Inductive Electron Withdrawal: Fluorine is the most electronegative element. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, which polarizes the adjacent C-C and C-H bonds. This effect decreases the electron density of the neighboring C-H bonds on the cyclobutane ring, making them less susceptible to oxidative attack by CYP enzymes.[11][13]
Essentially, the moiety acts as an "electronic shield," protecting what would otherwise be a metabolically "soft spot" on the molecule. This principle has been demonstrated in the development of numerous drug candidates, where replacing a metabolically labile group with a 1,1-difluorocyclobutane led to significant improvements in metabolic stability.[7]
Part 1: In Vitro Assessment of Metabolic Stability
In vitro assays are the cornerstone of early ADME screening in drug discovery. They provide a rapid and cost-effective way to evaluate a compound's susceptibility to metabolism using subcellular fractions or isolated cells, most commonly from the liver.[14][15]
Key In Vitro Systems
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[16] They are rich in Phase I enzymes, particularly CYPs, making them the standard tool for assessing CYP-mediated metabolism.[17][18] Microsomal stability assays are high-throughput and excellent for identifying compounds vulnerable to oxidative metabolism.[19]
-
Hepatocytes: These are intact liver cells, available in suspension or plated formats. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[16][20] They provide a more physiologically complete picture of liver metabolism but are more complex and costly to work with than microsomes.[18]
For compounds featuring the 1,1-difluorocyclobutane moiety, which is designed specifically to block CYP oxidation, the microsomal stability assay is often the most informative first-line screen.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure to determine the rate at which a test compound is metabolized by human liver microsomes. The primary endpoints are the in vitro half-life (t½) and intrinsic clearance (CLint).[14]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile.[21]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
HLM Suspension: Thaw a commercial vial of pooled human liver microsomes (e.g., from BioIVT) at 37°C.[22] Dilute the microsomes in the phosphate buffer to a final protein concentration of 1.0 mg/mL. Keep on ice.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH (1 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL) in phosphate buffer.[21] This system ensures a constant supply of the NADPH cofactor required for CYP enzyme activity.
-
-
Incubation Procedure:
-
Add the HLM suspension to a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. The final concentration of organic solvent (e.g., acetonitrile) should be less than 1%.[21][23]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17] This marks time zero (T=0).
-
-
Time-Point Sampling & Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[17]
-
Termination is achieved by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[21] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the 96-well plate at high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[14]
-
Data Interpretation: A Comparative Example
The data below illustrates the expected outcome when comparing a parent compound with a metabolically labile site to its analog containing a 1,1-difluorocyclobutane moiety at that site.
| Compound | Moiety at Metabolic Site | In Vitro t½ (min) | In Vitro CLint (µL/min/mg) | Metabolic Stability Classification |
| Analog A | gem-Dimethyl | 8 | 86.6 | High Clearance / Unstable |
| Analog B | 1,1-Difluorocyclobutane | > 60 | < 11.5 | Low Clearance / Stable |
Table based on typical classification criteria where CLint < 12 is low, 12-80 is medium, and > 80 is high.
As the data shows, the introduction of the 1,1-difluorocyclobutane moiety (Analog B) dramatically increases the metabolic half-life and reduces the intrinsic clearance compared to its non-fluorinated counterpart (Analog A). This provides strong in vitro evidence that the intended metabolic block was successful. Studies have shown that gem-difluorination can significantly improve metabolic stability.[24]
Part 2: In Vivo Validation and Pharmacokinetic Profile
While in vitro data is crucial for screening, in vivo studies are essential to understand how a compound behaves in a complete biological system.[14] In vivo pharmacokinetics (PK) integrates metabolism with absorption, distribution, and excretion, providing the definitive measure of a drug's stability and exposure.[25]
Transitioning from In Vitro to In Vivo
A compound that is stable in vitro is predicted to have lower clearance in vivo, which often translates to:
-
Higher Oral Bioavailability (F%): Less of the drug is metabolized in the liver during its first pass after oral absorption, so more of the active drug reaches systemic circulation.[2][16]
-
Longer In Vivo Half-Life (t½): The rate of elimination from the body is slower, potentially allowing for less frequent dosing.[3]
Experimental Protocol: Rodent Pharmacokinetic (PK) Study
This protocol describes a typical oral (PO) and intravenous (IV) PK study in rats to determine key parameters like clearance, half-life, and bioavailability.
Step-by-Step Methodology:
-
Animal Acclimatization and Dosing:
-
Use healthy, adult male Sprague-Dawley rats (n=3-5 per group).
-
Fast the animals overnight before dosing.
-
IV Group: Administer the test compound (e.g., at 1-2 mg/kg) via tail vein injection. This route provides 100% bioavailability and is used to determine the systemic clearance and volume of distribution.
-
PO Group: Administer the test compound (e.g., at 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., ~100 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points.
-
Typical time points: (pre-dose), 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and keep on ice.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Perform a protein precipitation extraction on the plasma samples using acetonitrile containing an internal standard.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the drug versus time for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Area Under the Curve (AUC): Total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Terminal Half-Life (t½): The time required for the plasma concentration to decrease by half during the elimination phase.
-
Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
-
Data Interpretation: A Comparative Example
Following the in vitro example, this table shows the likely in vivo PK outcomes for Analog A and Analog B in a rat study.
| Compound | Moiety at Metabolic Site | In Vivo CL (mL/min/kg) | In Vivo t½ (hr) | Oral Bioavailability (F%) | In Vivo Performance |
| Analog A | gem-Dimethyl | 55 | 1.2 | 8% | Poor |
| Analog B | 1,1-Difluorocyclobutane | 10 | 7.5 | 72% | Excellent |
The in vivo data confirms the in vitro prediction. The metabolically stable Analog B shows significantly lower clearance, a much longer half-life, and dramatically improved oral bioavailability compared to the unstable Analog A. This demonstrates a successful application of the 1,1-difluorocyclobutane moiety to solve a metabolic liability issue.
Bridging the Gap: In Vitro-In Vivo Extrapolation (IVIVE)
A key goal in drug discovery is to predict human pharmacokinetics before clinical trials.[2] In Vitro-In Vivo Extrapolation (IVIVE) uses mathematical models to predict in vivo clearance from in vitro data.[26]
The process involves scaling the in vitro intrinsic clearance (CLint) value obtained from microsomes or hepatocytes using physiological parameters like liver blood flow, microsomal protein per gram of liver, and liver weight.[14]
While IVIVE can be challenging due to factors not captured in vitro (e.g., drug transporters, non-hepatic metabolism), compounds stabilized with a 1,1-difluorocyclobutane moiety often show better in vitro-in vivo correlation.[26] This is because their metabolism is simplified and dominated by the intended blockable pathway, making the in vitro system a more accurate reflection of the primary clearance mechanism.
Conclusion
The 1,1-difluorocyclobutane moiety is a validated and highly effective tool in the medicinal chemist's arsenal for enhancing metabolic stability. Its ability to shield adjacent C-H bonds from CYP-mediated oxidation provides a robust strategy for overcoming the common pitfall of rapid metabolic clearance.
As demonstrated, this stability is quantifiable through a logical progression of experiments:
-
In vitro assays , primarily with liver microsomes, provide rapid and direct evidence of metabolic blockade, as seen by a significant increase in half-life and decrease in intrinsic clearance.
-
In vivo pharmacokinetic studies confirm the downstream benefits of this stability, translating directly to lower systemic clearance, longer half-life, and, most critically, improved oral bioavailability.
By understanding the interplay between in vitro and in vivo assessments, researchers can confidently deploy the 1,1-difluorocyclobutane group to design more durable and effective drug candidates, ultimately increasing the probability of success in the long and arduous process of drug development.
References
- 1. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. ctppc.org [ctppc.org]
- 6. sorensen.princeton.edu [sorensen.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 15. if-pan.krakow.pl [if-pan.krakow.pl]
- 16. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pharmaron.com [pharmaron.com]
- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of Fluorine: A Head-to-Head Comparison of Fluorinated Building Blocks in Drug Design
In the intricate chess game of drug discovery, each atomic modification is a strategic move aimed at optimizing a molecule's interaction with its biological target and its journey through the human body. Among the elemental toolkit available to medicinal chemists, fluorine has emerged as a queen on the board – a powerful and versatile piece capable of influencing a multitude of properties to transform a promising lead compound into a successful therapeutic agent.[1][2][3] This guide provides a detailed, head-to-head comparison of common fluorinated building blocks, offering experimental insights and data-driven guidance for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, pKa, and conformation, ultimately impacting its pharmacokinetics and pharmacodynamics.[1][2][4] This is primarily due to the unique characteristics of the fluorine atom: its small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond.[3] However, the effects of fluorination are not a one-size-fits-all solution; the choice of the specific fluorinated building block is a critical decision that must be guided by a deep understanding of its inherent properties.
The Trifluoromethyl (-CF3) Group: A Bulwark Against Metabolism
The trifluoromethyl group is arguably one of the most widely employed fluorinated motifs in medicinal chemistry.[5][6] Its robust nature and significant electronic impact make it a go-to choice for addressing several common drug design challenges.
Impact on Molecular Properties:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[3][7] Replacing a metabolically labile methyl group with a -CF3 group can effectively block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[7][8]
-
Lipophilicity: The trifluoromethyl group is more lipophilic than a methyl group, which can enhance a compound's ability to cross cellular membranes.[5] This increased lipophilicity can be a double-edged sword, as excessive lipophilicity can lead to poor solubility and off-target effects.[1]
-
pKa Modulation: As a strong electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups.[8] This can be strategically used to modulate the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Conformational Effects: The steric bulk of the trifluoromethyl group, while similar to a methyl group, can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for enhanced target binding.[9][10]
Illustrative Experimental Data: Metabolic Stability of a Hypothetical Kinase Inhibitor
| Compound | Moiety at R | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Compound | -CH3 | 15 | 46.2 |
| Fluorinated Analog | -CF3 | 95 | 7.3 |
The Difluoromethyl (-CHF2) Group: A More Nuanced Approach
The difluoromethyl group offers a more subtle modulation of properties compared to its trifluoromethyl counterpart. It is often considered a "lipophilic hydrogen bond donor" and a bioisostere for hydroxyl, thiol, or amine groups.[11]
Impact on Molecular Properties:
-
Metabolic Stability: While not as metabolically robust as the -CF3 group, the -CHF2 group still offers a significant improvement in metabolic stability over a methyl group.[12]
-
Lipophilicity: The impact of the -CHF2 group on lipophilicity is less pronounced than that of the -CF3 group and can vary depending on the molecular context.[11]
-
pKa and Hydrogen Bonding: The presence of a hydrogen atom allows the difluoromethyl group to act as a weak hydrogen bond donor, a property not shared by the trifluoromethyl group.[11][12] This can introduce new interactions with the biological target. The electron-withdrawing nature of the two fluorine atoms also influences the pKa of neighboring groups.
-
Conformational Effects: The -CHF2 group is smaller than the -CF3 group, leading to different conformational preferences.
Illustrative Experimental Data: Target Binding Affinity of a Hypothetical GPCR Ligand
| Compound | Moiety at R | Binding Affinity (Ki) (nM) |
| Parent Compound | -CH3 | 25 |
| Difluoromethyl Analog | -CHF2 | 8 |
| Trifluoromethyl Analog | -CF3 | 15 |
The Monofluoromethyl (-CH2F) Group: A Subtle Tweak
The monofluoromethyl group represents the most subtle introduction of fluorine, offering a fine-tuning approach to molecular properties.
Impact on Molecular Properties:
-
Metabolic Stability: The -CH2F group provides a moderate increase in metabolic stability compared to a methyl group.
-
Lipophilicity: The effect on lipophilicity is generally small and can either be an increase or a decrease depending on the surrounding molecular environment.
-
pKa Modulation: The single fluorine atom has a modest electron-withdrawing effect, leading to a less dramatic change in the pKa of adjacent functional groups compared to the more heavily fluorinated counterparts.
-
Conformational Effects: The small size of the monofluoromethyl group results in minimal steric hindrance, allowing for subtle conformational adjustments.
Fluoroaromatic Building Blocks: Modulating Electronics and Interactions
Incorporating fluorine atoms directly onto an aromatic ring is a common strategy to modulate the electronic properties of the ring and introduce new potential interactions.
Impact on Molecular Properties:
-
Metabolic Stability: Fluorine substitution on an aromatic ring can block sites of oxidative metabolism. For example, para-fluorination can prevent para-hydroxylation, a common metabolic pathway for aromatic compounds.[3]
-
Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity.[13]
-
Electronic Effects: Fluorine is an electron-withdrawing group by induction but a weak electron-donating group by resonance. This dual nature can be exploited to fine-tune the electronic properties of the aromatic ring, which can affect target-binding interactions.
-
Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with electron-deficient areas of a protein binding pocket.
Experimental Protocols
To enable a robust comparison of these building blocks, standardized experimental protocols are essential.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a phosphate buffer solution (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM, and the test compound.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a membrane preparation containing the target receptor.
-
Prepare a solution of a known radioligand for the target receptor.
-
Prepare an assay buffer.
-
-
Incubation:
-
In a 96-well filter plate, add the assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Decision-Making Process
The selection of a fluorinated building block is a multi-parameter optimization problem. The following diagram illustrates a simplified decision-making workflow.
Caption: A simplified workflow for selecting fluorinated building blocks in drug design.
Conclusion
The strategic incorporation of fluorinated building blocks is a powerful tactic in modern drug discovery. There is no single "best" fluorinated moiety; the optimal choice depends on the specific challenges presented by a lead compound and the desired therapeutic profile. A thorough understanding of the distinct physicochemical properties of each building block, coupled with rigorous experimental evaluation, is paramount for harnessing the full potential of fluorine to design safer and more effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C-F bond as a conformational tool in organic and biological chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Gem-Difluorination of Cyclobutanes: Modulating Acidity and Lipophilicity for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Its unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[3] When combined with the conformationally constrained and metabolically robust cyclobutane scaffold, a powerful tool for drug design emerges.[4][5]
This guide provides an in-depth evaluation of how geminal difluorination on a cyclobutane ring specifically impacts two critical drug-like properties: acidity (pKa) and lipophilicity (LogP). As drug development professionals, understanding these shifts is paramount for designing molecules with improved absorption, distribution, metabolism, and excretion (ADME) properties.[1] We will explore the underlying chemical principles, present comparative experimental data, and provide detailed protocols for the synthesis and analysis of these valuable motifs.
The Inductive Effect: How Gem-Difluorination Impacts pKa
The introduction of a gem-difluoro (CF2) group onto the cyclobutane ring profoundly influences the acidity of nearby functional groups. This is primarily driven by the powerful electron-withdrawing inductive effect of the two fluorine atoms.[6]
For a carboxylic acid, the CF2 group helps to stabilize the resulting carboxylate anion (the conjugate base) by delocalizing its negative charge. This stabilization makes the loss of a proton more favorable, thereby increasing the acidity of the molecule. The result is a significant decrease in the pKa value. A lower pKa indicates a stronger acid.[7][8]
Conversely, for an amine, the electron-withdrawing nature of the CF2 group destabilizes the protonated form (the conjugate acid). By pulling electron density away from the nitrogen atom, it makes the lone pair less available to accept a proton. This results in the amine becoming a weaker base, which is also reflected as a decrease in the pKa of its conjugate acid.[7][8]
A study on functionalized gem-difluorinated cycloalkanes found that the influence of the CF2 moiety on acidity and basicity was consistently defined by this inductive effect.[7]
Comparative pKa Data: Cyclobutane Derivatives
The following table summarizes experimentally determined pKa values, illustrating the tangible impact of gem-difluorination on cyclobutane scaffolds.
| Compound | Structure | Functional Group | pKa | ΔpKa (vs. Non-fluorinated) |
| Cyclobutanecarboxylic acid | Non-fluorinated | Carboxylic Acid | ~4.8 | - |
| 3,3-Difluorocyclobutanecarboxylic acid | gem-Difluoro | Carboxylic Acid | 4.28[9] | -0.52 |
| Cyclobutylamine (protonated) | Non-fluorinated | Amine | ~10.7 | - |
| 3,3-Difluorocyclobutylamine (protonated) | gem-Difluoro | Amine | 10.2[9] | -0.5 |
Note: The pKa value for the non-fluorinated parent compounds are typical literature values for comparison. The data clearly shows a consistent decrease of approximately 0.5 pKa units for both the carboxylic acid and the amine upon introduction of the 3,3-difluoro group, a direct consequence of the inductive effect.[9]
The Complex Interplay of Factors Governing LogP
While the effect on pKa is relatively straightforward, the impact of gem-difluorination on lipophilicity (LogP) is more nuanced.[7] Lipophilicity is a measure of a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one.[10] It is a critical parameter influencing membrane permeability and overall bioavailability.[11]
Fluorination can have opposing effects on LogP:
-
Increased Polarity: The high electronegativity of fluorine can increase the molecule's overall dipole moment, potentially leading to greater water solubility and a lower LogP.
-
Hydrophobic Shielding: The C-F bond can replace a C-H bond, and while polar, it is a poor hydrogen bond acceptor. This can reduce favorable interactions with water molecules, effectively creating a "hydrophobic patch" and leading to an increase in LogP.
The net effect is a delicate balance influenced by the molecule's overall topology, the position of the fluorine atoms relative to other functional groups, and intramolecular interactions.[7][8] Studies have shown that for gem-difluorinated cycloalkanes, lipophilicity trends can be complex and are affected by ring size and the nature of other functional groups present.[7]
Comparative LogP Data: Cyclobutane Derivatives
The following table presents experimental LogP values for model cyclobutane derivatives. The LogP is measured on N-benzoyl derivatives of the amines and anilide derivatives of the carboxylic acids to ensure the compounds are neutral for the measurement.
| Compound Derivative | Structure | Experimental LogP | ΔLogP (vs. Non-fluorinated) |
| N-Benzoyl-cyclobutylamine | Non-fluorinated | 2.15[12] | - |
| N-Benzoyl-3,3-difluorocyclobutylamine | gem-Difluoro | 2.14[12] | -0.01 |
| N-Benzoyl-2,2-difluorocyclobutylamine | gem-Difluoro | 2.37[12] | +0.22 |
| Cyclobutanecarboxylic acid anilide | Non-fluorinated | 2.07[12] | - |
| 3,3-Difluorocyclobutanecarboxylic acid anilide | gem-Difluoro | 2.12[12] | +0.05 |
| 2,2-Difluorocyclobutanecarboxylic acid anilide | gem-Difluoro | 2.27[12] | +0.20 |
This data highlights the complexity of predicting LogP changes. For the 3,3-difluoro derivatives, the change in lipophilicity is almost negligible. However, moving the gem-difluoro group to the 2-position results in a measurable increase in LogP for both the amine and carboxylic acid derivatives.[12] This underscores the importance of empirical measurement and demonstrates that positional isomerism can be a powerful tool for fine-tuning lipophilicity.
Experimental Protocols
To facilitate the exploration of these valuable building blocks, we provide the following validated experimental protocols.
Synthesis of 1-Aryl-3,3-difluorocyclobutanol
This protocol outlines a general method for the synthesis of gem-difluorocyclobutane building blocks starting from the commercially available 3,3-difluorocyclobutanone, utilizing organolanthanum reagents to prevent undesired side reactions.[4][13]
Caption: Synthesis of 1-Aryl-3,3-difluorocyclobutanol.
Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the appropriate Aryl-Bromide in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise to generate the corresponding aryl-lithium species. Stir for 30 minutes at -78 °C.
-
In a separate flask, add a solution of lanthanum(III) chloride lithium chloride complex (LaCl3·2LiCl) in THF.
-
Transfer the freshly prepared aryl-lithium solution to the LaCl3·2LiCl solution at -78 °C and stir for 1 hour to form the organolanthanum reagent. The use of organolanthanum is critical to control the basicity of the nucleophile and avoid elimination of HF from the starting ketone.[14]
-
Nucleophilic Addition: To the organolanthanum reagent at -78 °C, add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Aryl-3,3-difluorocyclobutanol.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of acidic and basic compounds.[15][16]
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: Accurately weigh the compound (e.g., 3,3-difluorocyclobutanecarboxylic acid) and dissolve it in a suitable solvent (e.g., deionized water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 0.01 M).
-
Calibrate a pH meter using standard buffer solutions (pH 4.01, 7.00, and 10.01).
-
Titration: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Fill a burette with a standardized titrant solution (e.g., 0.01 M NaOH for an acidic analyte).
-
Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the region of most rapid pH change).
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the inflection point of the sigmoid curve. This can be found most accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[15]
LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable "gold standard" for experimental LogP determination.[17] It directly measures the partitioning of a compound between n-octanol and water.
Caption: Workflow for LogP determination by the shake-flask method.
Methodology:
-
Solvent Preparation: Prepare the two phases by mutually saturating them. Shake equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., N-Benzoyl-3,3-difluorocyclobutylamine) at a known concentration (e.g., 1 mg/mL) in the pre-saturated n-octanol.
-
Partitioning: In a vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated PBS buffer (e.g., 1 mL of each).
-
Securely cap the vial and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).[18][19] A calibration curve should be prepared beforehand to ensure accurate quantification.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).[10]
Conclusion for the Drug Developer
The gem-difluorocyclobutane motif is more than just a bioisostere; it is a versatile tool for strategic property modulation.
-
For pKa: Gem-difluorination provides a reliable method to increase the acidity of carboxylic acids and decrease the basicity of amines. This predictable shift of ~0.5 pKa units can be used to alter a compound's ionization state at physiological pH, which can profoundly impact solubility, cell permeability, and target engagement.
-
For LogP: The effect on lipophilicity is less predictable but offers opportunities for nuanced optimization. As demonstrated, simply changing the position of the CF2 group from the 3- to the 2-position can switch the effect from negligible to a modest increase in LogP.[12] This highlights the necessity of empirical measurement and allows chemists to fine-tune lipophilicity without drastic changes to the core scaffold.
By understanding the principles behind these property shifts and employing rigorous experimental validation, researchers can leverage gem-difluorinated cyclobutanes to design more effective, safer, and successful drug candidates.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 19. agilent.com [agilent.com]
The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated vs. Non-Fluorinated Cyclobutane Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with optimized pharmacological properties, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool.[1][2] This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated cyclobutane analogs, supported by experimental data and detailed methodologies. As Senior Application Scientists, our goal is to elucidate the causal relationships between fluorination of the cyclobutane core and its impact on critical absorption, distribution, metabolism, and excretion (ADME) parameters, thereby empowering informed decision-making in your drug discovery programs.
The cyclobutane ring, a strained carbocycle, offers a unique, rigid scaffold that can conformationally lock a molecule into its bioactive form.[3] When fluorine is introduced into this structure, it can profoundly alter the molecule's physicochemical properties, leading to significant improvements in its drug-like characteristics.[4]
The Impact of Fluorination on Key Pharmacokinetic Parameters
The introduction of fluorine into a cyclobutane-containing molecule can dramatically influence its metabolic stability, membrane permeability, and bioavailability. These effects stem from the unique properties of the fluorine atom, including its high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond.[2][5]
Metabolic Stability: Blocking the "Soft Spots"
One of the most significant advantages of fluorinating a cyclobutane ring is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[4] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, we can effectively "block" this metabolic "soft spot," preventing oxidative degradation and extending the drug's half-life.[1]
A compelling case study is the development of the IDH1 inhibitor ivosidenib. An early lead compound suffered from metabolic instability of its cyclohexane moiety. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine significantly improved metabolic clearance, a key optimization that led to the approved drug.
Comparative in Vitro Metabolic Stability Data
The following table summarizes experimental data comparing the metabolic stability of a trifluoromethyl-cyclobutane analog to its non-fluorinated tert-butyl counterpart in human liver microsomes. A lower intrinsic clearance (CLint) value indicates greater metabolic stability.
| Compound Pair | Structure | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Reference |
| Non-Fluorinated Analog | tert-butyl derivative | 12 | [6] |
| Fluorinated Analog | 1-trifluoromethyl-cyclobutyl derivative | 1 | [6] |
| Non-Fluorinated Analog | Butenafine (contains tert-butyl) | 30 | [6] |
| Fluorinated Analog | CF3-cyclobutane analog of Butenafine | 21 | [6] |
This data clearly demonstrates that in these examples, the fluorinated cyclobutane analogs exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. However, it is important to note that the effect of fluorination on metabolic stability can be context-dependent and is not always predictable.[6]
Experimental Protocols
To ensure the scientific integrity of our comparisons, we provide detailed, step-by-step methodologies for the key in vitro ADME assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is designed to determine the rate at which a compound is metabolized by cytochrome P450 enzymes in the liver.[7]
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM, and the test compound or positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Membrane Permeability: Navigating the Cellular Maze
A drug's ability to permeate cell membranes is crucial for its absorption and distribution to the target site. Fluorination can influence membrane permeability by altering a molecule's lipophilicity and its ability to interact with membrane transporters.[2] The effect of fluorine on lipophilicity is complex; while monofluorination can subtly alter the partition coefficient (logP), the incorporation of a trifluoromethyl group generally increases lipophilicity.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[8] This assay measures the transport of a compound across a monolayer of human intestinal epithelial cells.
Comparative Permeability of Fluorinated vs. Non-Fluorinated Analogs
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the procedure for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (24-well format)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., Lucifer yellow)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the test compound and controls to the apical (donor) chamber. At various time points, collect samples from the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound and controls to the basolateral (donor) chamber. At various time points, collect samples from the apical (receiver) chamber.
-
Analyze the samples from the receiver chambers by LC-MS/MS to determine the concentration of the transported compound.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Plasma Protein Binding: The Unbound Fraction Matters
Only the unbound fraction of a drug in the plasma is pharmacologically active and available for metabolism and excretion. Therefore, determining the extent of plasma protein binding is critical. Fluorination can influence protein binding by altering the molecule's lipophilicity and electronic properties, which affect its affinity for plasma proteins like albumin.
Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is a widely used and reliable method to determine the fraction of a drug that is unbound in plasma.
Protocol 3: Equilibrium Dialysis for Plasma Protein Binding
This protocol describes the determination of the unbound fraction of a compound in plasma.
Materials:
-
Test compound
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Spike the test compound into human plasma at the desired concentration.
-
Add the plasma-drug solution to one chamber of the equilibrium dialysis device.
-
Add PBS to the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Calculate the fraction unbound (fu) using the following formula: fu = (concentration in buffer chamber) / (concentration in plasma chamber).
Visualizing the Impact of Fluorination
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Impact of Fluorination on Metabolic Stability.
Caption: Experimental Workflow for PK Profiling.
Conclusion and Future Directions
The strategic fluorination of cyclobutane analogs presents a compelling strategy for enhancing the pharmacokinetic properties of drug candidates. By judiciously replacing hydrogen with fluorine, medicinal chemists can improve metabolic stability, modulate membrane permeability, and ultimately increase the potential for oral bioavailability. The experimental data, though still emerging for this specific scaffold, strongly supports the beneficial effects of fluorination.
As a Senior Application Scientist, I encourage the early and systematic evaluation of fluorinated analogs in your drug discovery pipeline. The in vitro ADME assays detailed in this guide provide a robust framework for making data-driven decisions and selecting candidates with the highest probability of success in preclinical and clinical development. The continued exploration of novel fluorination methodologies and a deeper understanding of the structure-activity relationships will undoubtedly unlock the full potential of fluorinated cyclobutane analogs in the development of next-generation therapeutics.
References
- 1. Extrapolation of preclinical pharmacokinetics and molecular feature analysis of "discovery-like" molecules to predict human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
The Strategic Incorporation of 3-(Bromomethyl)-1,1-difluorocyclobutane in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the rising stars in this field is the 1,1-difluorocyclobutane moiety, a bioisosteric replacement that offers a unique combination of conformational restriction, metabolic stability, and modulated lipophilicity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 3-(bromomethyl)-1,1-difluorocyclobutane, a key building block for introducing this valuable motif. We will explore its application in the context of Janus Kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases and cancer, by examining patented compounds and discussing the underlying principles of their design and biological evaluation.
The Rationale for Fluorination: Why 1,1-Difluorocyclobutane?
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The gem-difluoromethylene (CF₂) group, particularly within a strained cyclobutane ring, offers several advantages over non-fluorinated counterparts or other common functional groups.[1]
-
Metabolic Stability: The high strength of the C-F bond makes the CF₂ group resistant to metabolic oxidation, a common liability for many drug candidates. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic clearance.
-
Modulation of Physicochemical Properties: The introduction of the polar CF₂ group can significantly impact a molecule's lipophilicity (LogP) and acidity/basicity (pKa). While gem-difluorination often increases lipophilicity compared to a methylene (CH₂) group, the effect is context-dependent and can be fine-tuned.[2] The electron-withdrawing nature of the fluorine atoms can also influence the pKa of nearby functional groups, which can be critical for target engagement and solubility.
-
Conformational Constraint: The cyclobutane ring imposes a degree of rigidity on the molecule, which can be beneficial for locking in a bioactive conformation and improving binding affinity to the target protein. The puckered nature of the cyclobutane ring can also present substituents in specific spatial orientations for optimal interaction with the binding pocket.
Structure-Activity Relationship (SAR) Studies of 1,1-Difluorocyclobutane Analogs as Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling pathways of numerous cytokines and growth factors, making them key therapeutic targets for a range of inflammatory and autoimmune diseases, as well as certain cancers.[3] Several patents disclose the use of cyclobutane and azetidine derivatives as potent JAK inhibitors, providing a valuable source of SAR data.
A common scaffold found in these patents incorporates a 1,1-difluorocyclobutane-3-yl group linked to a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound is a key intermediate for synthesizing such analogs, where the bromine is displaced by a nucleophilic group, often a nitrogen atom from a pyrazole or pyrrolo-pyrimidine core.
Below is a comparative analysis of representative analogs based on data extracted from patent literature, illustrating the impact of structural modifications on JAK inhibitory activity.
Comparative Biological Activity of 1,1-Difluorocyclobutane Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of a series of cyclobutane-containing compounds against JAK1 and JAK2, as described in patent WO2011103423A1. These compounds share a common core structure but differ in the substituents on the cyclobutane ring and the nature of the heterocyclic core.
| Compound ID | R1 | R2 | R3 | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Analog 1 | H | H | 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl | < 2 | < 1 |
| Analog 2 | F | F | 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl | < 2 | < 1 |
| Analog 3 | CH₃ | H | 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl | < 2 | < 1 |
Data extracted from patent WO2011103423A1. The exact IC50 values are not specified beyond the given range in the patent.
Analysis of SAR:
-
Core Scaffold: The 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl moiety is a common pharmacophore in many JAK inhibitors, known to form crucial hydrogen bond interactions with the hinge region of the kinase.
-
Impact of Fluorination: The introduction of the gem-difluoro group on the cyclobutane ring (Analog 2) maintains potent inhibition of both JAK1 and JAK2, with IC50 values in the low nanomolar range, comparable to the non-fluorinated (Analog 1) and mono-methylated (Analog 3) counterparts. This suggests that the 1,1-difluorocyclobutane motif is well-tolerated in the binding pocket and likely contributes to favorable physicochemical properties without compromising potency.
-
Significance of the Cyclobutane Ring: The cyclobutane ring serves as a rigid scaffold to correctly position the key pharmacophore for optimal binding. The patent literature also explores azetidine rings in similar positions, indicating that small, constrained ring systems are a key feature of this class of inhibitors.[1]
The logical progression of these SAR studies can be visualized as follows:
Caption: Logical workflow for the design of 1,1-difluorocyclobutane-containing JAK inhibitors.
Experimental Protocols
To provide a practical context for the SAR data, this section outlines a general synthetic route to 1,1-difluorocyclobutane-containing JAK inhibitors, starting from this compound, and a standard in vitro assay for evaluating their inhibitory activity.
General Synthesis of 1,1-Difluorocyclobutane-3-yl-pyrazole Analogs
The following protocol is a representative synthesis adapted from general procedures described in the patent literature.
Step 1: Synthesis of 1-(1,1-Difluorocyclobut-3-yl)-1H-pyrazole
-
To a solution of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Deprotection of the Pyrrolo-pyrimidine Core (if necessary)
If a protecting group is used on the pyrrolo-pyrimidine nitrogen (e.g., a tosyl group), it can be removed under appropriate conditions (e.g., treatment with a base like sodium hydroxide in a mixture of methanol and water).
The experimental workflow can be summarized in the following diagram:
Caption: General workflow for the synthesis of 1,1-difluorocyclobutane-containing JAK inhibitors.
In Vitro JAK Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against JAK isoforms is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Biotinylated peptide substrate.
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the respective JAK enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Measure the signal (e.g., HTRF signal) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The incorporation of the 1,1-difluorocyclobutane moiety, facilitated by the use of building blocks like this compound, represents a powerful strategy in modern drug design. As exemplified by the SAR of JAK inhibitors, this structural motif can be seamlessly integrated into complex pharmacophores to maintain or enhance biological activity while potentially improving pharmacokinetic properties. The continued exploration of analogs based on this scaffold is a promising avenue for the discovery of next-generation therapeutics with superior efficacy and safety profiles. Future studies should focus on a more systematic exploration of substitutions on the cyclobutane ring to fine-tune potency and selectivity against different kinase targets.
References
- 1. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 3. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
Guide to the Proper Disposal of 3-(Bromomethyl)-1,1-difluorocyclobutane: A Protocol for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research extends beyond the bench to include the safe and responsible management of all chemical reagents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS No. 1252934-30-7). This halogenated hydrocarbon, while a valuable building block, requires meticulous handling and disposal to ensure personnel safety and environmental stewardship. We will move beyond simple procedural lists to explore the chemical and regulatory rationale behind these essential protocols.
Section 1: Hazard Identification & Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance, and its safe management begins with recognizing its potential risks.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the compound's known hazards.
| Hazard Statement | Code | Description | Pictogram |
| Harmful if swallowed | H302 | Indicates acute oral toxicity. | GHS07 (Harmful) |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact. | GHS07 (Harmful) |
| Causes serious eye irritation | H319 | Can result in significant, but reversible, eye injury. | GHS07 (Harmful) |
| May cause respiratory irritation | H335 | Inhalation may lead to irritation of the respiratory tract. | GHS07 (Harmful) |
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is non-negotiable when handling or preparing this compound for disposal.[1]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: A flame-retardant lab coat and nitrile gloves are required. Ensure gloves are rated for protection against halogenated organic compounds.[1]
-
Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[1][2]
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
First Aid in Case of Exposure
Immediate and correct response to exposure is critical.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[1][3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of water. If skin irritation occurs, get medical help.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth and get medical help. Do not induce vomiting.[1][3]
Section 2: Waste Segregation & Collection Protocol
The foundational principle for managing this waste stream is strict segregation. As a halogenated organic compound, it must never be mixed with non-halogenated organic waste.[2][4]
Causality: The rationale for this segregation is twofold:
-
Disposal Method: Non-halogenated solvents can often be recycled as fuel additives. Halogenated wastes, however, require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion.[5][6]
-
Cost: Due to the specialized treatment required, the disposal cost for halogenated waste is significantly higher—often 2-3 times more than non-halogenated waste.[4][5]
Step-by-Step Waste Collection Procedure
-
Select a Designated Container: Use only a clearly labeled, compatible container designated for "Halogenated Organic Waste." Polyethylene or glass containers are typically appropriate, but avoid metal cans, as acids formed from the slow degradation of halogenated solvents can cause corrosion.[7]
-
Label Correctly: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[4] Clearly write the full chemical name: "Waste this compound" and list all other components in the container.
-
Work in a Fume Hood: All transfers of waste into the collection container must be performed in an operating chemical fume hood.[4]
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste. This prevents the release of harmful vapors.[2][7]
-
Avoid Contamination: Do not mix this waste with other waste streams such as acids, bases, heavy metals, or non-halogenated solvents.[4][5]
Section 3: Spill & Leak Management
In the event of an accidental release, a swift and safe response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to handle, evacuate and call emergency services.[2]
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.[2]
-
Contain: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[8] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[1][3][8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[8] All cleaning materials must also be disposed of as halogenated hazardous waste.
Section 4: The Disposal Pathway: Chemical and Environmental Rationale
Proper disposal is not just a matter of following rules; it is dictated by the chemical nature of the compound and its environmental impact.
-
Chemical Rationale: The carbon-fluorine bond is one of the strongest in organic chemistry, making organofluorine compounds highly stable.[9] While this stability is useful in many applications, it also means the compound will not readily degrade in the environment.[10][11] Improper disposal, such as burning at low temperatures, can lead to incomplete combustion and the formation of highly toxic and corrosive gases.
-
Environmental Rationale: Many fluorinated organic compounds are classified as "persistent organic pollutants" (POPs) or "forever chemicals" because they resist degradation, accumulate in the environment, and can biomagnify in food webs.[9][10][12] Although the specific environmental fate of this compound is not extensively documented, its structure as a fluorinated organic compound warrants its treatment with the highest level of environmental caution to prevent long-term contamination.[10][13]
-
Regulatory Rationale: In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of hazardous wastes.[14][15] Halogenated organic compounds fall under these regulations, which mandate their proper identification, handling, and disposal through licensed treatment, storage, and disposal facilities (TSDFs).[14][16][17]
Section 5: Formal Disposal Protocol
The final step is the compliant hand-off of the collected waste to your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Disposal Workflow
Caption: Decision workflow for compliant disposal of laboratory chemical waste.
Step-by-Step Guide for Final Disposal
-
Finalize Labeling: Ensure the hazardous waste tag is completely filled out, including the full chemical name, concentration, and your lab's contact information.
-
Ensure Safe Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA). The container must be within secondary containment to prevent spills from spreading.[4]
-
Request Pickup: Follow your institution's specific procedure to request a waste pickup. This is typically done through an online portal managed by your EHS department.
-
Maintain Records: Keep a copy of the waste pickup request and any associated manifests for your laboratory's records, as required by regulations.
By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with scientific best practices and regulatory standards.
References
- 1. echemi.com [echemi.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. echemi.com [echemi.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 14. epa.gov [epa.gov]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. OSHA's Fundamentals of the HAZMAT Regulations [memic.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)-1,1-difluorocyclobutane
As researchers and drug development professionals, our work with novel chemical entities like 3-(Bromomethyl)-1,1-difluorocyclobutane (CAS No. 1252934-30-7) is foundational to innovation.[1][2] This compound serves as a valuable building block, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals, where its functional groups allow for the construction of complex molecules with enhanced metabolic stability.[3][4] However, its utility is matched by a distinct hazard profile that necessitates a rigorous and well-understood safety protocol.
This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols described herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a comprehensive understanding of the chemical's properties.
Hazard Profile Analysis: Understanding the "Why"
A thorough risk assessment begins with understanding the inherent hazards of the material. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our safety procedures.[5][6]
-
H226: Flammable liquid and vapour (Category 3). [5][6][7] This means the substance can ignite under ambient conditions. All work must be conducted away from ignition sources like sparks or open flames, and electrical equipment should be explosion-proof.[5][8]
-
H302: Harmful if swallowed. [5][6] Accidental ingestion can lead to acute toxicity, reinforcing the strict "no eating, drinking, or smoking" policy in the laboratory.[5][6]
-
H315: Causes skin irritation (Category 2). [5][6][7] Direct contact with the skin can cause irritation, making appropriate gloves and body protection non-negotiable.
-
H319: Causes serious eye irritation. [5][6][7] The potential for serious eye damage from splashes or vapors mandates robust eye protection at all times.
-
H335: May cause respiratory irritation. [5][6][7] Inhalation of vapors or aerosols can irritate the respiratory tract, which is why all handling must occur in a well-ventilated area, preferably a certified chemical fume hood.[5][6]
The Core PPE Ensemble: Your First Line of Defense
Based on the hazard profile, a standard PPE ensemble is required for any manipulation of this compound. The level of protection can be scaled based on the quantity being handled and the specific procedure.
Eye and Face Protection
Due to the serious eye irritation risk, protection must be comprehensive.
-
Minimum Requirement: Wear tightly fitting chemical splash goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[5][9]
-
Enhanced Precaution: When handling larger quantities (>5g) or when there is an elevated risk of splashing, a face shield must be worn over the safety goggles.[9] Standard safety glasses are insufficient.
Hand Protection
The compound's classification as a skin irritant demands the use of chemically resistant gloves.[5][7]
-
Primary Barrier: Disposable nitrile gloves provide a good initial barrier for incidental contact.[9] Always inspect gloves for tears or pinholes before use.
-
Extended Contact: For procedures involving prolonged contact or when handling larger volumes, double-gloving with nitrile gloves is recommended. Alternatively, heavier-duty gloves made of neoprene can be used, as they offer excellent protection against many halogenated organic compounds.[10][11]
-
Causality: The bromomethyl group presents a potential site for reactivity, and the difluoro moiety adds to the compound's unique chemical nature.[4] A robust glove material is essential to prevent permeation and skin contact. Contaminated gloves must be removed immediately using the proper technique to avoid skin exposure and disposed of as solid hazardous waste.[12]
Body Protection
To protect skin and personal clothing from contamination, appropriate body protection is essential.
-
Standard Use: A long-sleeved, flame-resistant lab coat is mandatory.[5]
-
Splash Hazard: For tasks with a higher splash potential, supplement the lab coat with a chemically resistant apron.
-
Footwear: Closed-toe and closed-heel shoes are required at all times in the laboratory to protect from spills.[9]
Respiratory Protection
The primary method for controlling respiratory exposure is through engineering controls.
-
Engineering Control: All procedures involving this compound must be performed inside a properly functioning and certified chemical fume hood.[5][6] This is critical to mitigate the risk of inhaling vapors that can cause respiratory irritation.[5][7]
-
Supplemental Protection: In the rare event of engineering control failure or a large spill where exposure limits may be exceeded, a full-face respirator with a multi-gas/organic vapor cartridge should be used by trained emergency response personnel.[5][11]
Operational Plan: Integrating PPE into Your Workflow
Proper PPE is only effective when used correctly within a structured operational plan.
Step-by-Step Handling Protocol (Example: Weighing for Reaction)
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.
-
Ensure a spill kit, including an absorbent for flammable liquids and a container for halogenated waste, is readily accessible.
-
Confirm the safety shower and eyewash station are unobstructed.[10]
-
-
Donning PPE:
-
Put on the lab coat and ensure it is fully buttoned.
-
Don safety goggles.
-
Don the appropriate gloves (single or double nitrile).
-
-
Chemical Handling:
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Ground and bond the container when transferring to prevent static discharge.[5][8]
-
Carefully weigh the required amount of the compound into a tared, sealed container.
-
Keep the primary container tightly closed when not in use.[5][6]
-
-
Post-Handling:
-
Securely seal all containers of the chemical.
-
Decontaminate the work surface with an appropriate solvent.
-
-
Doffing PPE:
Emergency and Disposal Procedures
In Case of Exposure or Spill
-
Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with plenty of water for at least 15 minutes.[5][8] Seek medical help if irritation occurs or persists.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5][6] Get medical help if you feel unwell.[5][6]
-
Small Spill: Alert others in the area. If flammable, remove all ignition sources.[8][12] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and collect it into a labeled, sealed container for hazardous waste disposal.[12]
-
Large Spill: Evacuate the immediate area and follow your institution's emergency procedures.
Waste Disposal Plan
Improper disposal can lead to significant environmental harm.[12] this compound waste must be handled as hazardous.
| Waste Stream | Collection and Labeling Protocol | Rationale |
| Liquid Waste | Collect in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Waste." | Brominated compounds must not be mixed with non-halogenated organic waste to prevent the formation of toxic byproducts during disposal.[12] |
| Solid Waste | Collect all contaminated materials (gloves, paper towels, absorbent) in a sealed bag or container labeled "Solid Hazardous Waste." | Prevents secondary exposure and ensures proper handling by waste management personnel.[12] |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as Halogenated Organic Waste. Deface the label on the empty container before disposal. | Ensures residual chemical is captured and disposed of correctly. |
Visual Summaries for Quick Reference
PPE Selection Matrix
| Scale of Operation | Minimum Eye/Face Protection | Minimum Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<5g) | ANSI Z87.1 / EN 166 Goggles | Single Nitrile Gloves | Flame-Resistant Lab Coat | Certified Chemical Fume Hood |
| Large Scale (>5g) | Goggles & Full Face Shield | Double Nitrile or Neoprene Gloves | Chemical Resistant Apron over Lab Coat | Certified Chemical Fume Hood |
PPE Decision Workflow
Caption: PPE selection decision tree for handling the compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 1252934-30-7 [sigmaaldrich.com]
- 3. 3-(bromomethyl)-1,1-difluorocyclopentane [myskinrecipes.com]
- 4. Buy this compound | 1252934-30-7 [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. 3-Bromo-1,1-difluorocyclobutane | C4H5BrF2 | CID 58557207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
